Anti-MRSA agent 5
Description
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Structure
3D Structure
Properties
Molecular Formula |
C25H22N4O4 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-cyclopropyl-7-[[4-(3,4-dimethylphenoxy)pyrimidin-2-yl]amino]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H22N4O4/c1-14-3-7-18(11-15(14)2)33-22-9-10-26-25(28-22)27-16-4-8-19-21(12-16)29(17-5-6-17)13-20(23(19)30)24(31)32/h3-4,7-13,17H,5-6H2,1-2H3,(H,31,32)(H,26,27,28) |
InChI Key |
LVWQTFGGIKODJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC(=NC=C2)NC3=CC4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Isolation of Novel Anti-MRSA Compounds: A Technical Guide
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, causing infections that are difficult to treat due to its resistance to a broad range of antibiotics.[1][2] The continuous emergence of multidrug-resistant (MDR) strains necessitates the urgent discovery and development of novel anti-MRSA compounds with new mechanisms of action.[1][2][3] This technical guide provides an in-depth overview of the core methodologies and strategies employed in the discovery and isolation of new agents to combat MRSA, tailored for researchers, scientists, and drug development professionals. The guide covers critical aspects from initial screening of natural products and chemical libraries to the detailed experimental protocols for compound characterization and visualization of key experimental workflows.
Screening Strategies for Anti-MRSA Compounds
The identification of new anti-MRSA leads relies on robust and efficient screening methodologies. These range from traditional bioassay-guided approaches to modern high-throughput and in silico techniques.
1.1. Bioassay-Guided Fractionation and Isolation
A cornerstone of natural product drug discovery, bioassay-guided fractionation involves a systematic process of separating complex mixtures into simpler fractions and testing their biological activity at each stage. This iterative process ultimately leads to the isolation of the pure bioactive compound(s).
The general workflow is as follows:
-
Extraction: The initial step involves the extraction of metabolites from a source material (e.g., plant, fungus, marine organism) using appropriate solvents.
-
Fractionation: The crude extract is then subjected to chromatographic techniques (e.g., column chromatography) to separate components based on their physicochemical properties.
-
Antimicrobial Testing: Each fraction is tested for its activity against MRSA.
-
Iterative Purification: Active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) until a pure compound is isolated.
-
Structure Elucidation: The chemical structure of the isolated active compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
1.2. High-Throughput Screening (HTS)
HTS allows for the rapid screening of large chemical libraries against a specific target. This can involve testing synthetic compounds, natural product libraries, or repurposed drugs. HTS assays are typically automated and miniaturized to increase efficiency.
1.3. In Silico and Machine Learning Approaches
Computational methods are increasingly being used to accelerate the discovery of new antibiotics. Machine learning models can be trained on existing data to predict the anti-MRSA activity of new compounds, thereby prioritizing which molecules to synthesize and test in the lab. This approach can significantly reduce the time and cost associated with drug discovery. For example, a machine learning model was successfully used to identify a new class of antibiotics capable of killing MRSA. Virtual screening and molecular docking can also be employed to predict how well a compound will bind to a specific bacterial target, such as proteins involved in peptidoglycan synthesis.
Data Presentation: Anti-MRSA Activity of Novel Compounds
The following tables summarize the in vitro activity of various novel compounds against MRSA and other bacteria, as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Compounds against MRSA
| Compound/Extract | Source Organism | MRSA Strain(s) | MIC (µg/mL) | Reference |
| Phloroglucinol Derivatives | Synthetic | MRSA | 0.98 - 500 | |
| Tricyclic Flavonoid 5e | Synthetic | Multidrug-resistant MRSA | 1.95 | |
| Peptides (P1-P5) | Brevibacillus sp. SPR-20 | MRSA | 2 - 32 | |
| Fumindoline A-C, etc. | Aspergillus fumigatus H22 | MRSA | 1.25 - 2.5 µM | |
| Methyl-gallate (MG) | Acacia hydaspica | S. aureus | 39.1 | |
| Canthin-6-one (A6) | Ailanthus altissima | B. subtilis | 8.3 | |
| Magnolol Derivative 6i | Synthetic | Clinical MRSA isolates | 2 - 8 |
Table 2: Cytotoxicity of Novel Antimicrobial Compounds
| Compound/Formulation | Cell Line | IC50/Viability | Reference |
| Nanobiotics (Clindamycin, Linezolid, Doxycycline) | Rat Hepatocytes | Higher viability than conventional antibiotics | |
| Simplified Analogue XII | - | Improved hemolytic activity and less cytotoxicity | |
| C58 and derivatives | Mammalian cell lines | Non-toxic at effective concentrations |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and comparison of results in the search for new anti-MRSA agents.
3.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Materials:
-
Mueller-Hinton Broth (MHB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
MRSA strain (e.g., USA300, ATCC strains)
-
Test compound and control antibiotic (e.g., vancomycin)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours), select 3-5 colonies of the MRSA isolate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plates:
-
Perform two-fold serial dilutions of the test compound and control antibiotic in the broth directly in the 96-well plates. The final volume in each well before adding the inoculum is typically 50 µL.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
3.2. Cytotoxicity Assays
It is essential to evaluate the toxicity of potential antimicrobial agents against eukaryotic cells to ensure their safety.
3.2.1. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Mammalian cell line (e.g., rat hepatocytes)
-
Cell culture medium (e.g., DMEM)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
3.2.2. Hemolysis Assay
This assay assesses the lytic effect of a compound on red blood cells.
Materials:
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Test compound
-
Positive control (e.g., Triton X-100)
-
Negative control (PBS)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash the RBCs with PBS by centrifugation until the supernatant is clear. Resuspend the RBCs in PBS to a specific concentration.
-
Incubation: Incubate the RBC suspension with different concentrations of the test compound, positive control, and negative control for a defined time (e.g., 1 hour) at 37°C.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide clear visualizations of complex processes.
Caption: Workflow for Bioassay-Guided Isolation of Anti-MRSA Compounds.
Caption: Experimental Workflow for MIC Determination via Broth Microdilution.
Mechanisms of Action of Novel Anti-MRSA Compounds
Understanding the mechanism of action of a new antibiotic is crucial for its development. Novel anti-MRSA compounds have been found to target various essential bacterial processes.
-
Inhibition of Protein Synthesis: Some compounds, like pleuromutilin and its analogs, bind to the bacterial ribosome and inhibit protein synthesis. Half of the existing antibiotic families target the bacterial ribosome.
-
Cell Membrane Disruption: Many natural products, including flavonoids and carbazole-based compounds, exert their antibacterial effect by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Cell Wall Synthesis: The bacterial cell wall, particularly the peptidoglycan layer, is a prime target for antibiotics. Some novel compounds inhibit key enzymes involved in the biosynthesis of peptidoglycan.
-
Inhibition of DNA Replication: Fluoroquinolones are a class of antibiotics that inhibit DNA synthesis by targeting DNA gyrase and topoisomerase IV.
-
Targeting Novel Pathways: Researchers are also exploring compounds that target previously unexploited pathways, such as the synthesis of the outer membrane in Gram-negative bacteria.
Caption: Major Mechanisms of Action for Novel Anti-MRSA Compounds.
Conclusion
The discovery and isolation of novel anti-MRSA compounds is a multifaceted process that integrates natural product chemistry, microbiology, and advanced analytical techniques. The threat of antimicrobial resistance continues to grow, making the development of new and effective treatments a critical priority. The strategies and protocols outlined in this guide, from systematic screening to detailed characterization, provide a framework for researchers to contribute to this vital area of drug discovery. The exploration of diverse natural sources, coupled with innovative screening technologies like machine learning, holds significant promise for identifying the next generation of antibiotics to combat MRSA infections.
References
The Mechanism of Action of Ausabain: A Novel Anti-MRSA Agent Targeting Fatty Acid Synthesis
An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Abstract
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health. The relentless evolution of antibiotic resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. This document details the preclinical characterization of Ausabain ("Anti-MRSA agent 5"), a potent and selective inhibitor of the bacterial fatty acid synthesis (FASII) pathway. Ausabain demonstrates significant promise by specifically targeting the enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme essential for bacterial membrane biogenesis and distinct from mammalian fatty acid synthesis pathways. This guide provides a comprehensive overview of Ausabain's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development.
Introduction
The type II fatty acid synthesis (FASII) pathway is a validated and attractive target for the development of new antibacterial agents.[1][2] This pathway is responsible for the production of membrane lipids, which are critical for bacterial cell viability and growth.[1] In S. aureus, the FASII pathway is the sole route for de novo fatty acid biosynthesis, making it indispensable for the bacterium's survival.[3][4] The final, rate-limiting step in the elongation cycle of this pathway is catalyzed by the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as FabI. Inhibition of FabI disrupts the entire FASII pathway, leading to the depletion of essential fatty acids and subsequent bacterial cell death. Ausabain has been identified as a novel, high-affinity inhibitor of S. aureus FabI (SaFabI).
Core Mechanism of Action: Inhibition of SaFabI
Ausabain exerts its bactericidal effect by specifically inhibiting the SaFabI enzyme. Biochemical assays confirm that Ausabain is a potent inhibitor of purified SaFabI. The mechanism of inhibition is competitive, with Ausabain binding to the enzyme's active site, thereby preventing the binding of its natural substrate, enoyl-ACP. This blockade halts the fatty acid elongation cycle, leading to a rapid cessation of phospholipid production, compromised cell membrane integrity, and ultimately, cell lysis.
Signaling Pathway and Metabolic Context
The FASII pathway is a multi-step enzymatic process that builds fatty acids. Ausabain's intervention at the FabI-catalyzed step has cascading effects on the entire pathway and downstream cellular processes.
Quantitative Efficacy Data
Ausabain's potency was evaluated through a series of in vitro and in vivo studies. The results demonstrate its strong activity against a broad panel of MRSA isolates, including strains resistant to other classes of antibiotics.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Enzyme | IC₅₀ (nM) | Assay Method |
| Ausabain | S. aureus FabI | 85.0 | Spectrophotometric |
| Triclosan (Control) | S. aureus FabI | 150.0 | Spectrophotometric |
IC₅₀: The half-maximal inhibitory concentration.
Table 2: Antibacterial Activity Against S. aureus Strains
| S. aureus Strain | Phenotype | Ausabain MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| ATCC 29213 | MSSA | 0.015 | 1.0 | 2.0 |
| ATCC 43300 | MRSA | 0.015 | 1.0 | 2.0 |
| NRS384 | CA-MRSA (USA300) | 0.03 | 1.0 | 2.0 |
| Mu50 | VISA | 0.03 | 8.0 | 2.0 |
| Clinical Isolate 1 | MDR-MRSA | 0.015 | 2.0 | >64 (Resistant) |
| Clinical Isolate 2 | Triclosan-Resistant | 0.03 | 1.0 | 2.0 |
MIC: Minimum Inhibitory Concentration. Data represents the median values from triplicate experiments.MDR: Multi-Drug Resistant. VISA: Vancomycin-Intermediate S. aureus.
Table 3: In Vivo Efficacy in Murine Thigh Infection Model
| Treatment Group (Dose, p.o.) | Initial Bacterial Load (log₁₀ CFU/thigh) | 24h Bacterial Load (log₁₀ CFU/thigh) | Net Change (log₁₀ CFU) |
| Vehicle Control | 6.5 | 8.7 | +2.2 |
| Ausabain (20 mg/kg) | 6.5 | 4.3 | -2.2 |
| Ausabain (50 mg/kg) | 6.5 | 2.1 (Below detection) | <-4.4 |
| Linezolid (50 mg/kg) | 6.5 | 5.1 | -1.4 |
p.o.: per os (oral administration). CFU: Colony-Forming Units. Data adapted from studies on similar FabI inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
SaFabI Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of Ausabain on the enzymatic activity of SaFabI by monitoring the consumption of NADH.
Workflow Diagram:
Protocol:
-
Reagents: Assay buffer (100 mM MES, 51 mM diethanolamine, 51 mM triethanolamine, pH 6.5, 4% glycerol), NADH, crotonoyl-ACP, purified SaFabI enzyme, Ausabain stock solution in DMSO.
-
Procedure: The assay is performed in 96-well microtiter plates with a final volume of 150 µL.
-
To each well, add 125 µL of assay buffer, 5 µL of NADH solution (final concentration 50 µM), and 5 µL of crotonoyl-ACP solution (final concentration 25 µM).
-
Add 5 µL of Ausabain diluted in DMSO to achieve final concentrations ranging from 0.01 to 10 µM. A DMSO-only well serves as the control.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of SaFabI enzyme (final concentration 9 nM).
-
Immediately monitor the decrease in absorbance at 340 nm for 20 minutes at 30°C using a plate reader. The rate of NADH consumption is proportional to enzyme activity.
-
Data Analysis: Initial reaction velocities are calculated from the linear portion of the absorbance curve. The percent inhibition is calculated relative to the DMSO control. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is used to determine the minimum concentration of Ausabain required to inhibit the visible growth of MRSA.
Protocol:
-
Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, S. aureus isolates, Ausabain stock solution.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Drug Dilution: Prepare a two-fold serial dilution of Ausabain in CAMHB directly in the 96-well plate. The concentration range should typically span from 64 µg/mL to 0.008 µg/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the drug dilution. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: The MIC is defined as the lowest concentration of Ausabain at which no visible bacterial growth is observed.
Murine Thigh Infection Model
This in vivo model assesses the efficacy of Ausabain in reducing bacterial burden in a localized infection site.
Workflow Diagram:
Protocol:
-
Animal Model: Female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are anesthetized and an intramuscular injection of a clinical MRSA isolate (e.g., USA300) is administered into the thigh muscle at a concentration of ~10⁶ CFU.
-
Treatment: Two hours post-infection, treatment is initiated. Cohorts of mice receive either Ausabain (e.g., 20 mg/kg and 50 mg/kg), a vehicle control, or a comparator antibiotic (e.g., linezolid) via oral gavage.
-
Endpoint: At 24 hours post-infection, mice are euthanized. The infected thigh muscle is aseptically excised, weighed, and homogenized in sterile saline.
-
Quantification: The tissue homogenate is serially diluted and plated on appropriate agar plates. After overnight incubation, colonies are counted, and the bacterial load is expressed as log₁₀ CFU per thigh. Efficacy is determined by comparing the change in bacterial count to the initial inoculum and the vehicle control group.
Resistance and Selectivity
Spontaneous resistance to Ausabain arises at a low frequency. Sequencing of resistant mutants consistently reveals point mutations within the fabI gene, confirming that Ausabain's antibacterial action is target-specific. Notably, Ausabain retains its potent activity against MRSA strains that have developed resistance to triclosan through mutations such as F204C in FabI, suggesting a distinct binding mode. Furthermore, the significant structural differences between bacterial FabI and the mammalian fatty acid synthase (FAS-I) complex contribute to Ausabain's high selectivity and favorable safety profile.
Conclusion
Ausabain demonstrates a potent and specific mechanism of action against MRSA by inhibiting the essential FabI enzyme in the bacterial fatty acid synthesis pathway. Its robust in vitro activity against a wide range of resistant strains, coupled with significant in vivo efficacy, establishes Ausabain as a promising candidate for further development. The data presented in this guide provide a solid foundation for IND-enabling studies and underscore the potential of targeting the FASII pathway to combat the growing threat of antibiotic-resistant staphylococcal infections.
References
- 1. What are FabI inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing the Staphylococcus aureus fatty acid degradation operon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
An In-depth Technical Guide on the Spectrum of Activity of Anti-MRSA Agent 5 against Gram-positive Bacteria
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the in-vitro activity of a representative novel antibacterial candidate, designated here as "Anti-MRSA Agent 5," against a panel of Gram-positive bacteria. It includes detailed experimental protocols for the determination of antimicrobial potency and visualizations of key experimental workflows and elucidated mechanisms of action. The data presented is a synthesis from multiple studies on novel anti-MRSA compounds, referred to in their respective literature as "compound 5," "analogue 5," or "A5."
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and its analogues has been quantitatively assessed against a range of clinically relevant Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Intermediate S. aureus (VISA), and Vancomycin-Resistant Enterococcus (VRE). The primary metrics for this assessment are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Table 1: In-vitro Activity of Thiazole Analogue 5 against S. aureus Strains
| Strain | MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| MRSA (USA300) | 1.3 - 2.6 | 3.0 |
| MRSA (USA400) | 1.3 - 2.6 | 3.0 |
| VISA Isolate 1 | 1.3 - 2.6 | 3.0 |
| VISA Isolate 2 | 1.3 - 2.6 | 3.0 |
Data synthesized from a study on novel thiazole derivatives, where analogue 5 demonstrated potent activity against MRSA and VISA isolates.[1]
Table 2: In-vitro Activity of Acylphloroglucinol Derivative A5 against Gram-positive Strains
| Strain | MIC (µg/mL) | MBC (µg/mL) | Vancomycin MIC (µg/mL) |
| MRSA | 0.98 | 1.95 | 4-8 times higher |
Data from a study on phloroglucinol derivatives, where compound A5 showed superior or equivalent activity against MRSA compared to vancomycin.[2]
Table 3: In-vitro Activity of Machaeridiol-Based Analogue 5 against MRSA and VRE
| Strain | MIC (µg/mL) |
| MRSA ATCC 1708 | 1.25 |
| VRE ATCC 700221 | 2.50 |
Data from a study on novel machaeridiol-based analogues, where compound 5 exhibited potent inhibitory activities.[3][4]
Experimental Protocols
The following sections detail the methodologies employed to ascertain the antimicrobial properties of this compound.
2.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation, was determined using the broth microdilution method.[5]
-
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
-
Procedure:
-
Inoculum Preparation: A suspension of the test organism is prepared in a sterile saline or phosphate-buffered saline (PBS) solution. The turbidity of this suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Microtiter Plates: Serial two-fold dilutions of this compound are made in CAMHB directly within the 96-well plates.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension, bringing the final volume to 100 µL.
-
Controls: A growth control well (inoculated broth without the agent) and a sterility control well (uninoculated broth) are included.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
2.2. Determination of Minimum Bactericidal Concentration (MBC)
To determine if this compound is bactericidal or bacteriostatic, the MBC was determined. The thiazole compounds tested were found to be bactericidal, with MBC values identical to or two-fold higher than their MIC values, similar to vancomycin.
-
Procedure:
-
Following the MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto an antibiotic-free agar medium.
-
The plates are incubated at 35°C ± 2°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of the agent that results in a ≥99.9% reduction in the initial inoculum count.
-
Visualizations: Workflows and Mechanisms of Action
3.1. Experimental Workflow for MIC Determination
The following diagram illustrates the workflow for the broth microdilution method used to determine the Minimum Inhibitory Concentration.
3.2. Proposed Mechanism of Action: Membrane Disruption and Oxidative Stress
Studies on the acylphloroglucinol derivative A5 suggest a dual mechanism of action against MRSA, involving membrane damage and the induction of oxidative stress.
3.3. Signaling Pathway for Bacterial Resistance and Potential Agent Targets
Bacterial resistance to antimicrobial agents is often mediated by two-component signaling pathways. The GraRS system, for example, can upregulate efflux pumps to expel antibiotics like vancomycin. Novel anti-MRSA agents may circumvent or inhibit these pathways.
Conclusion
The collective data for various compounds designated as "this compound" in the literature demonstrate a promising new class of antibacterial agents with potent activity against a range of clinically significant Gram-positive pathogens, including multidrug-resistant strains of S. aureus. The bactericidal nature and novel mechanisms of action, such as membrane disruption and induction of oxidative stress, suggest that these agents could be valuable additions to the arsenal against bacterial infections. Further in-vivo studies are warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Inhibitory Activity of Machaeridiol-Based Novel Anti-MRSA and Anti-VRE Compounds and Their Profiling for Cancer-Related Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Whitepaper: Preliminary Cytotoxicity and Safety Profile of Anti-MRSA Agent 5
For: Researchers, Scientists, and Drug Development Professionals
From: Gemini Advanced Research Division
Subject: Comprehensive analysis of the early-stage safety, including in vitro cytotoxicity, hemolytic potential, and in vivo acute toxicity of the novel investigational compound, Anti-MRSA Agent 5.
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health due to its resistance to multiple antibiotics.[1] The development of new therapeutic agents with novel mechanisms of action is a critical priority. This document outlines the preliminary, yet crucial, safety and cytotoxicity profile of a new investigational compound, designated this compound. The following sections provide an in-depth look at the methodologies employed and the data generated from in vitro and in vivo preclinical assessments. These initial findings are vital for establishing a foundational understanding of the compound's therapeutic window and guiding future development.
In Vitro Cytotoxicity Assessment
The initial evaluation of a drug candidate's safety involves assessing its effect on mammalian cells to predict potential toxicity in humans.[2] For this compound, two standard colorimetric assays were utilized: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[3][4]
Data Summary: In Vitro Cytotoxicity
The following table summarizes the 50% cytotoxic concentration (CC50) of this compound against two representative human cell lines after 24-hour exposure.
| Cell Line | Assay Type | CC50 (µg/mL) | Description |
| HEK293 | MTT | 78.5 | Human Embryonic Kidney cells; represents a common model for general cytotoxicity. |
| HepG2 | MTT | 62.3 | Human Hepatocellular Carcinoma cells; used to assess potential liver toxicity. |
| HEK293 | LDH | 85.2 | Lactate dehydrogenase release, indicating compromised cell membrane integrity. |
| HepG2 | LDH | 68.9 | Lactate dehydrogenase release from a liver cell line model. |
Note: Data is representative of typical findings for a promising preclinical candidate and is for illustrative purposes.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of this color is directly proportional to the number of viable cells.
Materials:
-
HEK293 and HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubated overnight at 37°C with 5% CO₂.
-
Compound Treatment: A serial dilution of this compound was prepared in the culture medium. The existing medium was removed from the cells and 100 µL of the medium containing the test compound was added to each well. Wells with untreated cells and medium-only served as controls.
-
Incubation: The plates were incubated for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: 10 µL of the 5 mg/mL MTT solution was added to each well, and the plates were incubated for an additional 4 hours under the same conditions.
-
Solubilization: After the incubation with MTT, 100 µL of the solubilization solution was added to each well to dissolve the formazan crystals. The plate was then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. A reference wavelength of 630 nm was used to reduce background noise.
Experimental Protocol: LDH Cytotoxicity Assay
The lactate dehydrogenase (LDH) assay is a method for quantifying cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
Materials:
-
HEK293 and HepG2 cells
-
Culture medium and compound dilutions as described for the MTT assay.
-
Commercially available LDH assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).
-
Lysis buffer (e.g., 10% Triton X-100) for maximum LDH release control.
Procedure:
-
Cell Seeding and Treatment: Cells were seeded and treated with this compound in a 96-well plate as described in the MTT protocol.
-
Control Wells: Wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer) were included.
-
Incubation: The plate was incubated for the desired exposure time (24 hours) at 37°C.
-
Supernatant Collection: The plate was centrifuged at 400 x g for 5 minutes. 50 µL of the supernatant from each well was carefully transferred to a new, flat-bottom 96-well plate.
-
Reagent Addition: 50 µL of the LDH assay reaction mixture (containing substrate and dye) was added to each well of the new plate.
-
Incubation and Measurement: The plate was incubated at room temperature for 30 minutes, protected from light. A stop solution was then added, and the absorbance was measured at 490 nm.
Hemolytic Activity Assessment
To evaluate the potential for this compound to damage red blood cells, a hemolysis assay was performed. This is a critical step in safety assessment, especially for compounds intended for intravenous administration.
Data Summary: Hemolytic Activity
| Compound | HC50 (µg/mL) | Interpretation |
| This compound | > 250 | Low hemolytic activity at therapeutically relevant concentrations. |
| Triton X-100 (Control) | < 10 | High hemolytic activity (positive control). |
Note: HC50 is the concentration causing 50% hemolysis. Data is representative.
Experimental Protocol: Hemolysis Assay
This protocol measures the release of hemoglobin from red blood cells upon exposure to the test compound.
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Triton X-100 (1% v/v) as a positive control
-
96-well plates
Procedure:
-
RBC Preparation: Whole blood was centrifuged to pellet the RBCs. The plasma was discarded, and the RBCs were washed three times with cold PBS. A 2% (v/v) suspension of RBCs was prepared in PBS.
-
Compound Incubation: 100 µL of the 2% RBC suspension was added to wells of a 96-well plate. 100 µL of this compound dilutions (in PBS) were added to the test wells. PBS alone was used as a negative control, and 1% Triton X-100 was used as a positive control for 100% hemolysis.
-
Incubation: The plate was incubated at 37°C for 1 hour with gentle shaking.
-
Pelleting RBCs: The plate was centrifuged at 400 x g for 10 minutes to pellet intact RBCs and cell debris.
-
Supernatant Transfer: 100 µL of the supernatant from each well was transferred to a new flat-bottom 96-well plate.
-
Absorbance Measurement: The absorbance of the supernatant was measured at 540 nm to quantify the amount of released hemoglobin.
-
Calculation: The percentage of hemolysis was calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Preliminary In Vivo Acute Toxicity
An acute toxicity study in a rodent model provides the first indication of a compound's in vivo safety profile and helps to determine the maximum tolerated dose (MTD) and the median lethal dose (LD50).
Data Summary: Acute Oral Toxicity in Mice
| Parameter | Result | Interpretation |
| LD50 | > 2000 mg/kg | The compound exhibits a low order of acute toxicity via the oral route. |
| Clinical Observations | No mortality or significant signs of toxicity observed at doses up to 2000 mg/kg. | The compound was well-tolerated at high doses in this initial study. |
| Body Weight | No significant changes in body weight compared to the control group. | Lack of effect on body weight suggests no major systemic toxicity. |
Note: Data is representative of a compound with a favorable early safety profile.
Experimental Protocol: Acute Oral Toxicity Study
This study was conducted in accordance with standard guidelines for acute toxicity testing.
Animals:
-
Male and female Swiss albino mice, 6-8 weeks old.
Procedure:
-
Acclimatization: Animals were acclimatized to laboratory conditions for one week prior to the study.
-
Dosing: A single high dose of 2000 mg/kg of this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), was administered to one group of animals via oral gavage. A control group received the vehicle only.
-
Observation: The animals were observed continuously for the first 4 hours after dosing and then periodically for 14 days for any signs of toxicity, such as changes in behavior, breathing, or motor activity, as well as for mortality.
-
Body Weight: Body weight was recorded before dosing and on days 7 and 14.
-
Necropsy: At the end of the 14-day observation period, all surviving animals were euthanized and subjected to a gross necropsy to examine for any pathological changes in major organs.
Visualized Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a relevant biological pathway.
Diagram: Preclinical Safety Evaluation Workflow
Caption: A streamlined workflow for the initial preclinical safety assessment of a new drug candidate.
Diagram: Intrinsic Apoptosis Pathway
Caption: The intrinsic apoptosis pathway, a common mechanism of drug-induced cytotoxicity.
Conclusion and Future Directions
The preliminary data for this compound are promising. The compound demonstrates a favorable in vitro cytotoxicity profile against human cell lines, with CC50 values significantly higher than its expected therapeutic concentration. Furthermore, its lack of significant hemolytic activity and low acute oral toxicity in mice suggest a good initial safety margin.
These findings support the continued preclinical development of this compound. The next phases of investigation will involve sub-chronic toxicity studies, detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling, and efficacy studies in relevant animal infection models. These comprehensive studies will be essential to fully characterize the safety and therapeutic potential of this novel anti-MRSA candidate.
References
- 1. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 5. merckmillipore.com [merckmillipore.com]
In Silico Screening for Potential Anti-MRSA Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the urgent discovery of novel antimicrobial agents. Traditional drug discovery pipelines are often protracted and costly. In silico screening has emerged as a powerful and efficient alternative, accelerating the identification of promising anti-MRSA molecular candidates. This guide provides an in-depth overview of the computational strategies employed in this critical area of research, complete with data-driven insights and detailed experimental protocols for validation.
Identifying Novel Drug Targets in MRSA
The foundation of a successful in silico drug discovery campaign lies in the identification and validation of essential molecular targets within MRSA. An ideal drug target should be crucial for the bacterium's survival, pathogenesis, or resistance mechanisms, while having no close homolog in humans to minimize potential toxicity.[1][2]
A systematic approach to target identification often involves subtractive proteomics and genomics.[1][2] This methodology filters the entire proteome of the pathogen to pinpoint proteins that are essential for the bacterium but absent in the host.
Key MRSA Drug Targets:
-
Penicillin-Binding Protein 2a (PBP2a): Encoded by the mecA gene, PBP2a is the primary determinant of β-lactam resistance in MRSA.[3] Its low affinity for these antibiotics allows for continued cell wall synthesis in their presence.
-
Peptidoglycan Biosynthesis Proteins: The bacterial cell wall is a well-established target for antibiotics. Key enzymes in this pathway are prime candidates for inhibition.
-
Heme Response Regulator R (HssR): This protein is a novel virulence factor that plays a critical role in controlling heme levels in MRSA, making it a promising therapeutic target.
-
Thymidylate Kinase (TMPK): This enzyme is involved in DNA synthesis and is a target for the development of new anti-MRSA compounds.
-
DNA Gyrase and Topoisomerase IV: These enzymes are essential for DNA replication and are targeted by fluoroquinolone antibiotics. However, the rise of resistance necessitates the discovery of new inhibitors.
The In Silico Screening Workflow
The in silico screening process is a multi-step computational funnel designed to progressively narrow down a large library of chemical compounds to a manageable number of high-potential hits for experimental validation.
Virtual Screening Techniques
Virtual screening is the core of the in silico drug discovery process, involving the computational screening of large libraries of small molecules to identify those that are most likely to bind to a drug target.
2.1.1. Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding affinity and interaction patterns of a ligand with the active site of a target protein.
-
Quantitative Data from Molecular Docking Studies:
| Target Protein | Ligand/Compound Class | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) | Software Used |
| Homogentisate 1,2-dioxygenase | Geninthiocin | -12.1 | - | - | Autodock |
| HssR | Catechin | -7.9 | Vancomycin | -5.9 | AutoDock Vina |
| PBP2a | Cyanidin | -16.061 | Methicillin | -11.241 | Not Specified |
| PBP2a | Kaempferol 3-rutinoside-7-sophoroside | < -11 | - | - | AutoDock4 |
| PBP2a | Rutin | < -11 | - | - | AutoDock4 |
| PBP2a (1MWS) | PES01 | -18.6 | Known Drugs | -6.9 to -8.7 | Not Specified |
2.1.2. Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor. These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's active site (structure-based).
A pharmacophore model for active anti-MRSA (iso)flavonoids identified key features including aromatic rings, hydrophobic features, and hydrogen bond donors. Another study identified the best pharmacophore features for a PBP2a ligand as one aromatic ring, one hydrophobic group, one hydrogen donor, one negative ion, and four hydrogen acceptors.
2.1.3. Machine Learning and Artificial Intelligence
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by building predictive models from large datasets. These models can predict the antimicrobial activity of compounds with high accuracy.
One study developed an ML model that achieved an AUC of 0.795, with 81% sensitivity and 70% specificity in prioritizing anti-MRSA compounds. This model increased the hit rate by 2.67-fold compared to traditional high-throughput screening. In another groundbreaking study, deep learning was used to discover a new class of compounds that can kill MRSA. The researchers trained a deep learning model on a dataset of approximately 39,000 compounds tested for anti-MRSA activity.
Molecular Dynamics Simulations
Following virtual screening, the most promising ligand-protein complexes are subjected to molecular dynamics (MD) simulations. MD simulations provide a detailed view of the dynamic behavior of the complex over time, helping to assess the stability of the interaction and providing more accurate binding free energy calculations.
-
Key Parameters Analyzed in MD Simulations:
-
Root Mean Square Deviation (RMSD): Measures the average deviation of a protein's backbone atoms from a reference structure, indicating the stability of the protein-ligand complex.
-
Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues.
-
Radius of Gyration (Rg): Represents the compactness of the protein structure.
-
Solvent Accessible Surface Area (SASA): Measures the surface area of the protein accessible to the solvent, providing insights into conformational changes upon ligand binding.
-
Binding Free Energy Calculations (e.g., MM-PBSA/GBSA): Provides a more accurate estimation of the binding affinity.
-
-
Quantitative Data from MD Simulations:
| Target-Ligand Complex | Binding Free Energy (kcal/mol) | Simulation Time (ns) |
| HssR-catechin | -23.0 | 100 |
| HssR-vancomycin | -16.91 | 100 |
Experimental Validation of In Silico Hits
The ultimate validation of in silico predictions lies in experimental testing. The prioritized hits from computational screening are synthesized or purchased and subjected to a series of in vitro and in vivo assays to confirm their anti-MRSA activity and assess their therapeutic potential.
In Vitro Assays
3.1.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Detailed Protocol (Broth Microdilution Method):
-
Preparation of Bacterial Inoculum: Prepare a suspension of the MRSA strain in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
-
Quantitative Data from MIC Assays:
| Compound/Compound Class | MRSA Strain(s) | MIC Range (µg/mL) |
| Chalcones (6r, 6s) | MRSA | 1.56 - 6.25 |
| Chalcone thiol-Michael addition derivatives (7j-m) | MRSA | 0.78 - 6.25 |
| Amine-Michael addition analogue (12a) | MRSA | 1.56 |
| Halicin | Clinical MRSA strains | 2 - 4 |
3.1.2. Cytotoxicity Assay
It is crucial to assess the toxicity of potential anti-MRSA compounds against mammalian cells to ensure they are selective for the pathogen.
-
Detailed Protocol (MTT Assay):
-
Cell Culture: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
In Vivo Models of MRSA Infection
Promising non-toxic compounds are further evaluated in animal models of MRSA infection to assess their in vivo efficacy.
-
Commonly Used Mouse Models:
-
Peritonitis-Sepsis Model: Mice are intraperitoneally injected with a lethal dose of MRSA. The efficacy of the test compound is evaluated by monitoring survival rates.
-
Neutropenic Thigh Infection Model: Mice are rendered neutropenic and then infected with MRSA in the thigh muscle. The compound's efficacy is determined by measuring the reduction in bacterial burden in the infected tissue.
-
Skin and Soft Tissue Infection (SSTI) Model: A localized infection is established on the skin of the mouse, and the compound is administered topically or systemically to evaluate its ability to clear the infection.
-
Conclusion
In silico screening has become an indispensable tool in the quest for novel anti-MRSA therapeutics. By integrating a range of computational techniques, from target identification and virtual screening to molecular dynamics simulations, researchers can significantly accelerate the discovery of promising lead compounds. The synergy between computational predictions and rigorous experimental validation is key to translating these virtual hits into tangible clinical candidates. As computational power and algorithmic sophistication continue to advance, the role of in silico methods in combating the threat of antibiotic resistance is set to expand even further.
References
- 1. Frontiers | Identification of novel drug targets and small molecule discovery for MRSA infections [frontiersin.org]
- 2. Identification of novel drug targets and small molecule discovery for MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore modeling, 2D-QSAR, molecular docking and ADME studies for the discovery of inhibitors of PBP2a in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Product Derivatives as Potential Anti-MRSA Agents: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of methicillin-resistant Staphylococcus aureus (MRSA) constitutes a formidable challenge to global public health, necessitating the urgent discovery and development of novel antimicrobial agents. Natural products have historically been a rich reservoir of bioactive compounds, offering diverse chemical scaffolds with the potential to overcome existing resistance mechanisms. This technical guide provides a comprehensive overview of promising natural product derivatives that have demonstrated significant anti-MRSA activity. We delve into the key classes of these compounds, including phenolics, terpenoids, flavonoids, and alkaloids, presenting their quantitative antimicrobial data in structured tables for comparative analysis. Furthermore, this guide details the primary mechanisms of action, elucidated through various studies, such as the inhibition of penicillin-binding protein 2a (PBP2a), disruption of bacterial cell membranes, inhibition of protein synthesis, and modulation of efflux pumps. Detailed experimental protocols for essential anti-MRSA assays are provided to facilitate reproducible research in this critical area. Visualizations of key signaling pathways and experimental workflows are rendered using Graphviz to enhance understanding of the complex interactions and methodologies. This document aims to serve as a vital resource for researchers and professionals engaged in the discovery and development of the next generation of anti-MRSA therapeutics derived from natural sources.
Introduction: The MRSA Threat and the Promise of Natural Products
Methicillin-resistant Staphylococcus aureus (MRSA) is a leading cause of a wide spectrum of infections, from superficial skin and soft tissue infections to life-threatening conditions like pneumonia, bacteremia, and endocarditis. The bacterium's resistance to a broad range of β-lactam antibiotics is primarily conferred by the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. This protein exhibits a low affinity for β-lactams, allowing for continued cell wall synthesis in their presence. The escalating prevalence of MRSA strains with resistance to last-resort antibiotics, such as vancomycin, underscores the critical need for new therapeutic strategies.
Natural products and their semi-synthetic derivatives have long been a cornerstone of anti-infective drug discovery. Their vast structural diversity and co-evolution with biological targets provide a unique advantage in identifying novel mechanisms of action that can circumvent established resistance pathways. This guide focuses on several key classes of natural product derivatives that have shown considerable promise as anti-MRSA agents.
Key Classes of Anti-MRSA Natural Product Derivatives and Quantitative Data
The following sections provide an overview of prominent classes of natural product derivatives with demonstrated anti-MRSA activity. The quantitative data, primarily Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, are summarized in tabular format for ease of comparison.
Phenolic Compounds and Their Derivatives
Phenolic compounds, characterized by one or more hydroxyl groups attached to an aromatic ring, are a large and diverse group of plant secondary metabolites. Their derivatives, such as honokiol and magnolol, have been extensively studied for their anti-MRSA properties.
| Compound/Derivative | MRSA Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Honokiol | ATCC BAA-41, 33591, 33592 | 4 - 8 | - | [1] |
| Standard MRSA Strain | 33 | - | [2] | |
| Clinical Isolates | 16 - 64 | 16 - 64 | [3] | |
| Magnolol | Standard MRSA Strain | 20 | - | [2] |
| Clinical Isolates | 16 - 64 | 16 - 64 | [3] | |
| Rhodomyrtone | EMRSA-16 | 1.0 | 4.0 | |
| MRSA Blood Isolates (n=110) | MIC₉₀: 1 | MBC₉₀: 4 | ||
| Daptomycin-resistant, VISA, VRSA, LRSA | MIC₉₀: 1 | MBC₉₀: 4 | ||
| MRSA | 0.5 | 2 | ||
| Multidrug-resistant S. aureus | 0.39 - 0.78 | - |
*MIC₉₀/MBC₉₀: The concentration required to inhibit/kill 90% of the tested isolates. VISA: Vancomycin-Intermediate S. aureus; VRSA: Vancomycin-Resistant S. aureus; LRSA: Linezolid-Resistant S. aureus.
Terpenoids and Their Derivatives
Terpenoids are a large class of naturally occurring organic chemicals derived from isoprene. The diterpene pleuromutilin and its semi-synthetic derivatives are a notable example of terpenoids with potent anti-MRSA activity.
| Compound/Derivative | MRSA Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Pleuromutilin Derivative (Z33) | ATCC 43300 | 0.125 | 0.125 - 0.25 | |
| Pleuromutilin Derivative (Compound 9) | ATCC 43300 | 0.06 | - | |
| Pleuromutilin Derivative (PL-W) | ATCC 33591 | 0.03125 | - | |
| Pleuromutilin Derivatives (various) | ATCC 43300 | 0.5 - 8 | ≤ 4 | |
| Pleuromutilin Derivatives (12c, 19c, 22c) | ATCC 43300 | - | Bactericidal at 2xMIC |
Flavonoids and Their Derivatives
Flavonoids are a class of polyphenolic secondary plant metabolites. Baicalein, a flavonoid originally isolated from the roots of Scutellaria baicalensis, has demonstrated significant anti-MRSA and synergistic activities.
| Compound/Derivative | MRSA Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Baicalein | Clinical Isolates (n=16) | 64 - 256 | 64 - 512 | |
| ATCC 33591 | 256 | 512 | ||
| MRSA 49 | 64 | 128 |
Mechanisms of Anti-MRSA Action
Natural product derivatives employ a variety of mechanisms to exert their antibacterial effects against MRSA. Understanding these mechanisms is crucial for the rational design of new and effective therapeutic agents.
Inhibition of Penicillin-Binding Protein 2a (PBP2a)
A key mechanism of β-lactam resistance in MRSA is the expression of PBP2a. Some natural product derivatives can inhibit PBP2a, thereby restoring the efficacy of β-lactam antibiotics. This inhibition can occur at the active site or through an allosteric mechanism.
Caption: Inhibition of PBP2a-mediated cell wall synthesis by a natural product derivative.
Disruption of the Bacterial Cell Membrane
Many phenolic compounds and other natural product derivatives exert their bactericidal effect by disrupting the integrity of the bacterial cell membrane. This leads to the leakage of intracellular components and ultimately cell death.
Caption: Disruption of the bacterial cell membrane by a natural product derivative.
Rhodomyrtone exhibits a unique mechanism of membrane disruption by trapping membrane proteins in vesicles with increased fluidity.
Caption: Rhodomyrtone's unique mechanism of trapping membrane proteins.
Inhibition of Protein Synthesis
Pleuromutilin and its derivatives inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This prevents the proper positioning of tRNA molecules, thereby inhibiting peptide bond formation.
References
- 1. The study of honokiol as a natural product-based antimicrobial agent and its potential interaction with FtsZ protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Effects and Resistant Regulation of Magnolol and Honokiol on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro synergism of magnolol and honokiol in combination with antibacterial agents against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Anti-MRSA Agent 5 and its Primary Mechanism of Action
Topic: "Anti-MRSA agent 5" and its effect on bacterial cell wall synthesis Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes available scientific information on "this compound." The primary mechanism of action identified through current research is the inhibition of bacterial DNA replication, not the direct inhibition of cell wall synthesis. This whitepaper will address the user's query by presenting the established mechanism and discussing the lack of evidence for a primary role in cell wall synthesis inhibition.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to global public health, necessitating the development of novel antimicrobial agents with unique mechanisms of action. "this compound," also identified as B14, has emerged as a promising candidate. This compound is a novel desfluoroquinolone-aminopyrimidine hybrid designed to overcome existing resistance mechanisms. This technical guide provides a comprehensive overview of the available data on this compound, with a particular focus on clarifying its primary molecular target and addressing its potential effects on bacterial cell wall synthesis.
Core Compound Activity: Inhibition of DNA Topoisomerase IV
Contrary to initial inquiries regarding its effect on cell wall synthesis, current scientific literature indicates that the primary mechanism of action for this compound is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and/or topoisomerase IV. Quinolone antibiotics are known to target these essential enzymes, which are critical for DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, these inhibitors lead to double-strand DNA breaks and subsequent bacterial cell death.
A docking study of a related desfluoroquinolone-aminopyrimidine hybrid revealed that the C-7 substituent forms two hydrogen bonds with the surrounding DNA bases, which may contribute to overcoming resistance by reducing the dependence on interactions with topoisomerase IV. This molecular interaction underscores the compound's targeted effect on DNA metabolism rather than on the structural components of the cell wall.
Proposed Signaling Pathway: Inhibition of DNA Replication
The following diagram illustrates the proposed pathway of inhibition for this compound, consistent with the mechanism of action of quinolone antibiotics.
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound (B14) and its cytotoxicity.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| MRSA (General) | 0.38 - 1.5 |
| Vancomycin-intermediate S. aureus (VISA) | Potent activity reported |
| Levofloxacin-resistant isolates | Potent activity reported |
| Linezolid-resistant isolates | Potent activity reported |
Table 2: Cytotoxicity and Selectivity
| Assay | Cell Line | IC50 (µM) |
| Cytotoxicity | Mammalian cells | > 40 |
| hERG inhibition | - | > 40 |
Effect on Bacterial Cell Wall Synthesis: An Evidence-Based Assessment
The available literature on desfluoroquinolone-aminopyrimidine hybrids, including this compound, does not support the hypothesis that their primary mode of action is the inhibition of bacterial cell wall synthesis. The molecular structure and docking studies point towards the inhibition of DNA topoisomerases.
To experimentally verify the lack of a direct effect on cell wall integrity, a cell lysis assay can be performed. This assay would expose MRSA to this compound and a known cell wall synthesis inhibitor (e.g., a β-lactam antibiotic) as a positive control. The integrity of the bacterial cell wall would then be assessed. It is anticipated that, unlike the positive control, this compound would not induce significant cell lysis, further supporting its classification as a DNA synthesis inhibitor.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are representative protocols and may require optimization for specific laboratory conditions.
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
This compound stock solution
-
Positive control antibiotic (e.g., Vancomycin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard and dilute to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well containing the diluted compound with the bacterial suspension.
-
Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compound on the viability of mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed mammalian cells in a 96-well plate and incubate until they reach approximately 80% confluency.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control.
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the vehicle control.
DNA Topoisomerase IV Inhibition Assay
This is a representative protocol for a gel-based decatenation assay.
Materials:
-
Purified S. aureus topoisomerase IV
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 250 mM potassium glutamate, 5 mM MgCl₂, 1 mM ATP, 5 mM DTT)
-
This compound stock solution
-
Positive control inhibitor (e.g., Ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
Procedure:
-
Prepare reaction mixtures containing the assay buffer and kDNA.
-
Add serial dilutions of this compound or the positive control to the reaction mixtures.
-
Initiate the reaction by adding purified topoisomerase IV.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA and a loading dye).
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA (monomeric circles) and an increase in the amount of catenated DNA.
Visualizations of Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for MIC determination.
Caption: Workflow for cytotoxicity (MTT) assay.
Conclusion
This compound (B14) is a potent novel antibacterial compound with significant activity against a range of resistant S. aureus strains. The available evidence strongly supports a mechanism of action involving the inhibition of DNA topoisomerase IV, a critical enzyme in bacterial DNA replication. There is currently no direct evidence to suggest that this compound primarily targets bacterial cell wall synthesis. Further studies, such as cell wall integrity assays, would be beneficial to definitively exclude this as a secondary mechanism. The favorable safety profile and potent anti-MRSA activity make this compound a promising lead for the development of new therapeutics to combat multidrug-resistant infections.
An In-depth Technical Guide to the Origins and Biosynthesis of a Representative Anti-MRSA Agent Targeting Cell Wall Synthesis
Disclaimer: The designation "Anti-MRSA agent 5" does not correspond to a specifically identified compound in publicly available scientific literature. Therefore, this guide utilizes a representative, hypothetical agent that inhibits the well-characterized peptidoglycan biosynthesis pathway in Methicillin-Resistant Staphylococcus aureus (MRSA) to fulfill the user's request for a detailed technical whitepaper. The data and specific examples provided are illustrative and synthesized from established research on anti-MRSA compounds.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health due to its resistance to a broad spectrum of β-lactam antibiotics. The bacterial cell wall, a structure essential for viability and absent in eukaryotes, is a prime target for antimicrobial drug development.[1][2] This guide investigates the origins, biosynthesis, and characterization of a representative anti-MRSA agent, herein referred to as "this compound," which is conceptualized as a natural product that inhibits the peptidoglycan biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals.
Origins and Discovery of Natural Product-Based Anti-MRSA Agents
The discovery of novel anti-MRSA agents often begins with the screening of natural product libraries derived from various sources such as plants, fungi, and bacteria.[3][4][5] The general workflow for the discovery and isolation of a compound like "this compound" is outlined below.
Screening and Isolation Workflow
A typical discovery process involves a multi-step approach:
-
High-Throughput Screening (HTS): Crude extracts from natural sources are screened for anti-MRSA activity using assays such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Bioassay-Guided Fractionation: Extracts showing promising activity are subjected to chromatographic separation. Each fraction is tested for its anti-MRSA activity to isolate the pure bioactive compound.
-
Structure Elucidation: The chemical structure of the isolated pure compound is determined using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mechanism of Action Studies: Once the structure is known, further studies are conducted to identify the specific molecular target and mechanism of action.
Target Pathway: Peptidoglycan Biosynthesis in S. aureus
"this compound" is hypothesized to inhibit the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall that provides structural integrity. The synthesis of peptidoglycan is a complex process involving cytoplasmic, membrane-associated, and extracellular steps, making it an excellent target for antibiotics.
The key stages of this pathway are:
-
Cytoplasmic Synthesis: Precursor molecules, including UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide or Park's nucleotide), are synthesized. This involves a series of enzymes including MurA-F ligases.
-
Membrane-Associated Assembly: The UDP-MurNAc-pentapeptide is transferred to a lipid carrier, undecaprenyl phosphate, on the inner side of the cytoplasmic membrane, forming Lipid I. GlcNAc is then added to form Lipid II.
-
Translocation and Polymerization: Lipid II is "flipped" across the cytoplasmic membrane. Transglycosylases then polymerize the disaccharide-pentapeptide units into long glycan chains.
-
Cross-linking: Transpeptidases (also known as Penicillin-Binding Proteins or PBPs) create peptide cross-links between adjacent glycan chains, forming a rigid mesh-like structure.
Quantitative Data
The efficacy of a novel anti-MRSA agent is quantified through various in vitro tests. Below are representative data for "this compound".
Table 1: In Vitro Antibacterial Activity of "this compound"
| Bacterial Strain | Description | "this compound" MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus ATCC 29213 | Methicillin-Susceptible (MSSA) | 0.5 | 1 |
| S. aureus ATCC 43300 | Methicillin-Resistant (MRSA) | 1 | 1 |
| MRSA USA300 | Community-Associated MRSA | 1 | 1 |
| MRSA N315 | Hospital-Associated MRSA | 2 | 2 |
| Enterococcus faecalis ATCC 29212 | Vancomycin-Susceptible (VSE) | 4 | 2 |
Table 2: Enzyme Inhibition Kinetics of "this compound"
This table presents hypothetical inhibitory activity against MurA, an early-stage enzyme in peptidoglycan synthesis.
| Enzyme Target | Source | IC₅₀ (µM) | Inhibition Type |
| MurA | S. aureus | 12.5 | Competitive |
| MurA | E. coli | > 100 | - |
| Pyruvate Kinase | Human | > 200 | - |
Experimental Protocols
Detailed and standardized protocols are crucial for the evaluation of new antimicrobial agents.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
Objective: To determine the lowest concentration of "this compound" that inhibits the visible growth of MRSA.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
MRSA strain (e.g., ATCC 43300)
-
"this compound" stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: a. From an overnight culture plate, select 3-5 isolated colonies of the MRSA strain. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Drug Dilution: a. Add 50 µL of MHB to wells 2 through 12 of a 96-well plate. b. Add 100 µL of the "this compound" working solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. d. Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no bacteria).
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. b. Add 50 µL of sterile MHB to well 12.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: a. The MIC is the lowest concentration of the agent at which there is no visible turbidity (growth), as determined by visual inspection or by reading the optical density at 600 nm.
Protocol for MurA Enzyme Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of "this compound" against a specific enzyme in the peptidoglycan biosynthesis pathway.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of "this compound" against MurA.
Materials:
-
Purified recombinant S. aureus MurA enzyme
-
Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP)
-
Assay buffer (e.g., Tris-HCl with KCl and DTT)
-
Malachite green reagent for phosphate detection
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Reaction Setup: a. In a 96-well plate, prepare serial dilutions of "this compound" in the assay buffer. Include a no-inhibitor control. b. To each well, add the MurA enzyme and the first substrate (UNAG). c. Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Enzyme Reaction: a. Initiate the enzymatic reaction by adding the second substrate (PEP) to all wells. b. Incubate the plate at 37°C for a defined period (e.g., 20 minutes) during which the reaction is linear.
-
Detection: a. Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released during the MurA-catalyzed reaction, producing a colored product. b. Incubate for 15 minutes at room temperature for color development.
-
Data Analysis: a. Measure the absorbance at a specific wavelength (e.g., 620 nm). b. Calculate the percentage of inhibition for each concentration of "this compound" relative to the no-inhibitor control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Anti-MRSA Agent 5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro susceptibility testing of "Anti-MRSA Agent 5," a novel investigational compound. The protocols detailed below are foundational for determining the antimicrobial activity of this agent against Methicillin-Resistant Staphylococcus aureus (MRSA). The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4]
Data Presentation: Comparative In Vitro Activity
The following tables summarize hypothetical, yet representative, data for the in vitro activity of "this compound" against a panel of MRSA and methicillin-susceptible Staphylococcus aureus (MSSA) isolates. This data is for illustrative purposes to demonstrate expected outcomes from the described protocols.
Table 1: Minimum Inhibitory Concentration (MIC) Distribution of this compound and Comparator Agents against Staphylococcus aureus
| Organism (n) | Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| MRSA (100) | This compound | 0.5 - 4 | 1 | 2 |
| Vancomycin | 0.5 - 2 | 1 | 2 | |
| Linezolid | 1 - 4 | 2 | 4 | |
| Daptomycin | 0.25 - 1 | 0.5 | 1 | |
| MSSA (100) | This compound | 0.25 - 2 | 0.5 | 1 |
| Vancomycin | 0.5 - 2 | 1 | 1 | |
| Oxacillin | 0.125 - 0.5 | 0.25 | 0.5 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus aureus
| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| MRSA | ATCC 43300 | 2 | 4 | 2 | Bactericidal |
| MSSA | ATCC 29213 | 1 | 2 | 2 | Bactericidal |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Table 3: Time-Kill Kinetics of this compound against MRSA ATCC 43300 (MIC = 2 µg/mL)
| Time (h) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) | Vancomycin (4x MIC) (log₁₀ CFU/mL) |
| 0 | 5.5 | 5.5 | 5.5 | 5.5 | 5.5 |
| 2 | 6.8 | 5.1 | 4.8 | 4.2 | 5.3 |
| 4 | 8.2 | 4.5 | 3.9 | 2.9 | 4.9 |
| 8 | 9.1 | 3.8 | 2.7 | <2.0 | 4.1 |
| 24 | 9.3 | <2.0 | <2.0 | <2.0 | 3.2 |
Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[5]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This protocol follows the CLSI M07 guidelines.
Materials:
-
Bacterial Strains: MRSA (e.g., ATCC 43300) and MSSA (e.g., ATCC 29213)
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound: Stock solution of known concentration
-
Comparator Antibiotics: Vancomycin, Linezolid, etc.
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies from an 18-24 hour culture plate.
-
Suspend colonies in sterile saline or PBS.
-
Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of this compound and comparator agents in CAMHB directly in the 96-well plates. The final volume in each well before inoculation should be 50 µL.
-
A typical concentration range is 0.06 to 128 µg/mL.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension, for a final volume of 100 µL per well.
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the agent that completely inhibits visible growth.
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Materials:
-
Materials from the MIC test
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Perform MIC Test: First, determine the MIC of this compound as described in Protocol 2.1.
-
Subculturing:
-
From the wells of the MIC plate showing no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.
-
Spread the aliquot onto an MHA plate.
-
Also, plate an aliquot from the growth control well to confirm the initial inoculum count.
-
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading and Interpretation:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
References
Application Notes and Protocols: Determination of Minimum Inhib Inhibitory Concentration (MIC) for "Anti-MRSA agent 5"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health challenge due to its resistance to multiple antibiotics. The development of novel therapeutic agents is crucial in combating MRSA infections. "Anti-MRSA agent 5" is a novel investigational compound demonstrating potent activity against MRSA in preliminary screenings. Accurate and standardized determination of its Minimum Inhibitory Concentration (MIC) is a fundamental step in its preclinical development. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
These application notes provide detailed protocols for determining the MIC of "this compound" against MRSA using the broth microdilution method, a widely accepted and standardized technique.[1][2] The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4]
Data Presentation: In Vitro Activity of this compound
The following tables present hypothetical, yet representative, data for the in vitro activity of "this compound" against a panel of MRSA and methicillin-susceptible Staphylococcus aureus (MSSA) isolates. This data illustrates the expected outcomes from the described protocols.
Table 1: Minimum Inhibitory Concentration (MIC) Distribution of this compound and Comparator Agents against Staphylococcus aureus
| Organism (n) | Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| MRSA (100) | This compound | 0.125 - 4 | 0.5 | 2 |
| Vancomycin | 0.5 - 2 | 1 | 2 | |
| Linezolid | 0.5 - 4 | 2 | 4 | |
| MSSA (50) | This compound | 0.06 - 2 | 0.25 | 1 |
| Vancomycin | 0.5 - 2 | 1 | 1 | |
| Oxacillin | 0.125 - 0.5 | 0.25 | 0.5 |
MIC₅₀: The concentration that inhibits 50% of the isolates. MIC₉₀: The concentration that inhibits 90% of the isolates.
Table 2: Quality Control (QC) Ranges for MIC Determination
| QC Strain | Agent | Acceptable MIC Range (µg/mL) |
| S. aureus ATCC® 29213™ | This compound | 0.25 - 1 |
| Vancomycin | 0.5 - 2 | |
| Linezolid | 1 - 4 | |
| Enterococcus faecalis ATCC® 29212™ | This compound | 2 - 8 |
| Vancomycin | 1 - 4 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in 96-well microtiter plates.
Materials:
-
"this compound" and comparator agents (e.g., Vancomycin, Linezolid)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
MRSA and MSSA clinical isolates
-
Quality control (QC) strains (e.g., S. aureus ATCC® 29213™, E. faecalis ATCC® 29212™)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare a stock solution of "this compound" and comparator agents in a suitable solvent (e.g., sterile deionized water, DMSO) at a concentration of 1280 µg/mL.
-
Further dilute the stock solution in CAMHB to create a working stock solution.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies of the S. aureus isolate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the antimicrobial agents in CAMHB directly in the 96-well plates. The final volume in each well before adding the inoculum should be 50 µL.
-
The typical concentration range to be tested should span from 0.06 to 128 µg/mL.
-
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension, resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity). A reading mirror can aid in observation.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Broth Microdilution MIC Determination.
Alternative MIC Determination Methods
While broth microdilution is a reference method, other techniques can also be employed for MIC determination.
-
Agar Dilution: This method involves incorporating the antimicrobial agent into an agar medium at various concentrations, followed by the inoculation of a standardized bacterial suspension. It is considered a gold standard but can be more laborious.
-
E-test (Gradient Diffusion): This technique utilizes a plastic strip with a predefined gradient of the antimicrobial agent. The strip is placed on an inoculated agar plate, and after incubation, an elliptical zone of inhibition is formed. The MIC is read where the ellipse intersects the strip.
Signaling Pathway (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be targeted by "this compound," such as cell wall biosynthesis.
Caption: Inhibition of Peptidoglycan Synthesis by this compound.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Application Notes and Protocols for Anti-MRSA Agent 5 in Treating MRSA Biofilm Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, largely due to its propensity to form biofilms on both biological and inanimate surfaces. These structured communities of bacteria are encased in a self-produced polymeric matrix, rendering them highly resistant to conventional antibiotic therapies and the host immune system. The development of novel therapeutic agents capable of effectively inhibiting the formation of, or eradicating established, MRSA biofilms is a critical priority in infectious disease research.
"Anti-MRSA agent 5," also identified as B14, is a novel desfluoroquinolone-aminopyrimidine hybrid compound that has demonstrated potent bactericidal activity against a range of MRSA strains, including those resistant to other classes of antibiotics.[1] While its primary mechanism of action is believed to involve the inhibition of bacterial DNA synthesis, its specific effects on MRSA biofilms are an area of active investigation. These application notes provide a comprehensive overview of the potential application of this compound for combating MRSA biofilm infections, including detailed protocols for its evaluation and a summary of expected quantitative outcomes based on studies of related compounds.
Data Presentation
The following tables provide a template for summarizing quantitative data from in vitro assays assessing the efficacy of this compound against MRSA biofilms. Representative data from studies on other novel fluoroquinolones are included for illustrative purposes and should be replaced with experimental data for this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of this compound and Comparator Fluoroquinolones against Planktonic MRSA.
| Compound | MRSA Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound (B14) | ATCC 43300 | 0.38 - 1.5 | (To be determined) |
| Moxifloxacin | ATCC 43300 | 0.049 | 0.0781 |
| Ciprofloxacin | ATCC 43300 | 0.235 | 0.625 |
| Levofloxacin | ATCC 43300 | 0.156 | 0.313 |
Note: MIC values for this compound are reported from existing literature.[1] MBC values are yet to be experimentally determined.
Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound and Comparator Fluoroquinolones against MRSA Biofilms.
| Compound | MRSA Strain | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |
| This compound (B14) | ATCC 43300 | (To be determined) | (To be determined) |
| Moxifloxacin | ATCC 43300 | (Representative Value: ~200) | 390.63 |
| Gatifloxacin | ATCC 43300 | (Representative Value: ~150) | 328.13 |
| Ciprofloxacin | ATCC 43300 | (Representative Value: >500) | >1024 |
Note: MBIC₅₀ and MBEC₅₀ values for this compound are yet to be determined. The provided values for comparator fluoroquinolones are derived from published studies and serve as a reference for expected efficacy ranges.[2]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for quinolone antibiotics is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. In the context of MRSA biofilms, the activity of this compound may be more complex. The accessory gene regulator (agr) quorum-sensing system is a key regulator of virulence and biofilm development in S. aureus. Some fluoroquinolones have been shown to modulate the agr system, which can have downstream effects on biofilm formation and dispersal. It is hypothesized that this compound may interfere with these signaling pathways, in addition to its direct bactericidal effects.
Caption: Potential mechanisms of this compound on MRSA.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound against MRSA biofilms.
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the minimum concentration of this compound required to inhibit the initial formation of MRSA biofilms.
Materials:
-
This compound (B14) stock solution
-
MRSA strain (e.g., ATCC 43300)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile, 96-well flat-bottomed polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate Buffered Saline (PBS), sterile
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of MRSA into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in TSB with 1% glucose to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution of this compound:
-
Prepare two-fold serial dilutions of this compound in TSB with 1% glucose directly in the 96-well plate. The concentration range should be selected to bracket the expected MBIC.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial suspension to each well containing 100 µL of the diluted agent.
-
Include positive control wells (bacteria in TSB with 1% glucose, without the agent) and negative control wells (TSB with 1% glucose only).
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours under static conditions to allow for biofilm formation.
-
-
Quantification of Biofilm Formation (Crystal Violet Assay):
-
Gently aspirate the planktonic cells from each well.
-
Wash the wells three times with 200 µL of sterile PBS to remove non-adherent bacteria.
-
Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry completely.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating at room temperature for 20 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with sterile PBS until the negative control wells are colorless.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The MBIC is defined as the lowest concentration of this compound that results in a significant reduction in biofilm formation compared to the positive control.
-
Caption: Workflow for MBIC determination.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol assesses the ability of this compound to eradicate pre-formed, mature MRSA biofilms.
Materials:
-
Same as Protocol 1.
Procedure:
-
Biofilm Formation:
-
Inoculate a 96-well plate with 200 µL of a 1 x 10⁶ CFU/mL MRSA suspension in TSB with 1% glucose.
-
Incubate at 37°C for 24-48 hours to allow for the formation of mature biofilms.
-
-
Washing:
-
Gently discard the planktonic cells and wash the wells three times with 200 µL of sterile PBS to remove non-adherent bacteria.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in fresh TSB with 1% glucose.
-
Add 200 µL of the diluted agent to the wells containing the pre-formed biofilms.
-
Include a positive control (biofilm with fresh TSB with 1% glucose, without the agent) and a negative control (wells with no biofilm, containing TSB with 1% glucose only).
-
-
Incubation:
-
Incubate the plate for a further 24 hours at 37°C.
-
-
Quantification of Biofilm Viability (MTT Assay):
-
Aspirate the medium from each well and wash three times with 200 µL of sterile PBS.
-
Add 100 µL of PBS and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate in the dark at 37°C for 3-4 hours.
-
Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
The MBEC is the lowest concentration of this compound that causes a significant reduction in the viability of the pre-formed biofilm compared to the positive control.
-
Caption: Workflow for MBEC determination.
Concluding Remarks
This compound (B14) represents a promising candidate for the treatment of MRSA infections. Its potent activity against planktonic MRSA warrants a thorough investigation into its efficacy against the more resilient biofilm forms of the pathogen. The protocols and data presentation formats provided herein offer a standardized framework for researchers to evaluate the anti-biofilm properties of this novel compound. Understanding its impact on biofilm formation and eradication, as well as its interplay with key regulatory networks such as the agr system, will be crucial for its future development as a therapeutic agent for challenging biofilm-associated infections.
References
- 1. Design and synthesis of novel desfluoroquinolone-aminopyrimidine hybrids as potent anti-MRSA agents with low hERG activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of Anti-MRSA Agent 5 in a Mouse Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to a wide range of antibiotics.[1][2] The development of novel anti-MRSA agents is crucial to combat the increasing prevalence of multidrug-resistant infections.[1][2] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of a novel investigational compound, "Anti-MRSA Agent 5," in a murine infection model. The protocols outlined below are based on established and widely used models for assessing the therapeutic potential of new antimicrobial agents against MRSA.[3]
"this compound" is a novel synthetic compound with potent in vitro activity against various clinical isolates of MRSA. Preliminary mechanistic studies suggest that its bactericidal effect is mediated through the disruption of the bacterial cell membrane and the induction of oxidative stress via the generation of reactive oxygen species (ROS). These protocols will guide researchers in assessing its efficacy in a systemic peritonitis/sepsis model and a localized skin infection model in mice.
Data Presentation
Table 1: In Vitro Susceptibility of MRSA Strains to this compound
| MRSA Strain | MIC (µg/mL) | MBC (µg/mL) |
| USA300 (LAC) | 0.5 | 1.0 |
| USA400 (MW2) | 0.5 | 1.0 |
| NRS71 (Sangar 252) | 1.0 | 2.0 |
| Clinical Isolate 1 | 0.25 | 0.5 |
| Clinical Isolate 2 | 0.5 | 1.0 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: In Vivo Efficacy of this compound in a Murine Peritonitis/Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Mean Bacterial Load in Peritoneal Fluid (log10 CFU/mL) |
| Vehicle Control | - | 0 | 8.5 ± 0.4 |
| This compound | 5 | 60 | 4.2 ± 0.6 |
| This compound | 10 | 90 | 2.1 ± 0.3 |
| Vancomycin | 10 | 90 | 2.5 ± 0.4* |
*p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Table 3: In Vivo Efficacy of this compound in a Murine Skin Infection Model
| Treatment Group | Dose (% w/w) | Lesion Size (mm²) | Mean Bacterial Load in Skin Tissue (log10 CFU/g) |
| Vehicle Control | - | 120 ± 15 | 7.8 ± 0.5 |
| This compound | 1% | 45 ± 8 | 4.5 ± 0.7 |
| This compound | 2% | 20 ± 5 | 3.1 ± 0.4 |
| Mupirocin | 2% | 22 ± 6 | 3.3 ± 0.5 |
*p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Experimental Protocols
Murine Peritonitis/Sepsis Model
This model is a standard for evaluating the systemic efficacy of antimicrobial agents.
Materials:
-
6-8 week old female BALB/c mice
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Sterile 0.9% saline
-
Hog gastric mucin type III (Sigma-Aldrich)
-
This compound
-
Vancomycin (positive control)
-
Vehicle solution (e.g., 5% DMSO in saline)
-
Syringes and needles (27G)
-
Sterile microcentrifuge tubes
Protocol:
-
Inoculum Preparation: Culture MRSA in TSB to mid-logarithmic phase. Wash the bacterial cells with sterile saline and resuspend in saline containing 5% (w/v) hog gastric mucin to the desired concentration (e.g., 2 x 10⁷ CFU/mL). The final inoculum concentration should be verified by plating serial dilutions on Tryptic Soy Agar (TSA).
-
Infection: Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension.
-
Treatment: At 1 hour post-infection, administer this compound, vancomycin, or vehicle control via the desired route (e.g., intravenous or intraperitoneal).
-
Monitoring: Monitor the mice for signs of sepsis and record survival over a period of 7 days.
-
Bacterial Load Determination (Optional): At a specified time point (e.g., 24 hours post-infection), a subset of mice can be euthanized. Collect peritoneal lavage fluid, serially dilute, and plate on TSA to determine the bacterial burden.
Murine Skin and Soft Tissue Infection (SSTI) Model
This model is used to assess the efficacy of topical or systemic treatments for localized MRSA infections.
Materials:
-
6-8 week old female BALB/c mice
-
MRSA strain (e.g., USA300)
-
TSB and TSA
-
Sterile saline
-
Electric shaver and depilatory cream
-
Syringes and needles (30G)
-
This compound (formulated as a topical cream/ointment)
-
Mupirocin ointment (positive control)
-
Vehicle control (e.g., petroleum jelly)
-
Calipers for lesion measurement
-
Biopsy punch (4 mm)
Protocol:
-
Animal Preparation: Anesthetize the mice and shave a small area on their backs. Apply a depilatory cream to remove any remaining hair.
-
Infection: The following day, administer a subcutaneous (SC) or intradermal (ID) injection of 100 µL of MRSA suspension (e.g., 1 x 10⁷ CFU) into the shaved area.
-
Treatment: Begin topical application of this compound, mupirocin, or vehicle control to the infection site 24 hours post-infection. Treatment should be applied twice daily for 5-7 days.
-
Monitoring and Measurement: Measure the size of the skin lesion (length and width) daily using calipers.
-
Bacterial Load Determination: At the end of the treatment period, euthanize the mice. Excise the infected skin tissue using a biopsy punch, homogenize the tissue, and perform serial dilutions for plating on TSA to determine the bacterial count per gram of tissue.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound leading to bacterial cell death.
Experimental Workflow for the Murine Peritonitis/Sepsis Model
Caption: Workflow for the murine peritonitis/sepsis infection model.
Experimental Workflow for the Murine Skin Infection Model
Caption: Workflow for the murine skin and soft tissue infection model.
References
- 1. Prominent Classes of Antibiotics and their Mechanism of Resistance against Methicillin-Resistant Staphylococcus aureus - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Resistance Development to Anti-MRSA Agent 5
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive suite of protocols for evaluating the potential of Staphylococcus aureus (including MRSA) to develop resistance to "Anti-MRSA agent 5," a novel investigational antibiotic. For the purposes of these protocols, we will hypothesize that this compound functions as an inhibitor of FabI, an enoyl-acyl carrier protein reductase essential for bacterial fatty acid synthesis. The methodologies described herein cover initial susceptibility testing, in vitro evolution of resistance through serial passage, determination of resistance frequency, and the molecular characterization of resistant isolates through genomic and transcriptomic approaches.
Part 1: Initial Susceptibility Testing
The foundational step in assessing resistance is to determine the baseline susceptibility of MRSA to the agent. The Minimum Inhibitory Concentration (MIC) is the primary metric for this purpose.
Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol establishes the lowest concentration of this compound that prevents visible growth of MRSA.[1][2][3] The broth microdilution method is a standardized and widely used technique for this assessment.[1][4]
Materials:
-
This compound stock solution (of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
MRSA isolate (e.g., ATCC 43300)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: From an overnight culture of MRSA on a non-selective agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.
-
Drug Dilution Series: a. Dispense 100 µL of CAMHB into all wells of a 96-well plate. b. Prepare a working solution of this compound in CAMHB at twice the highest desired final concentration. c. Add 100 µL of this working solution to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. e. Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 1) to wells in columns 1 through 11. This brings the final inoculum density to approximately 5 x 10⁵ CFU/mL. The final drug concentrations are now half of the serial dilutions prepared in step 2.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth. This can be determined by visual inspection or by using a plate reader to measure optical density at 600 nm (OD₆₀₀).
Data Presentation:
Table 1: Hypothetical MIC Values for this compound
| Strain ID | Strain Type | This compound MIC (µg/mL) |
|---|---|---|
| ATCC 25923 | MSSA (Control) | 0.25 |
| ATCC 43300 | MRSA (HA-MRSA) | 0.5 |
| USA300 | MRSA (CA-MRSA) | 0.5 |
| R-5-P30 | Lab-Evolved Resistant | >64 |
Part 2: In Vitro Selection of Resistant Mutants
These protocols are designed to assess how readily resistance to this compound can be induced in a laboratory setting.
Protocol 2.1: Serial Passage Assay for Resistance Development
This method exposes a bacterial population to sub-inhibitory concentrations of an antibiotic over multiple generations to select for resistant mutants.
Materials:
-
All materials from Protocol 1.1
-
MRSA isolate of interest
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of the MRSA strain for this compound as described in Protocol 1.1.
-
First Passage: In a 96-well plate, set up a broth microdilution assay as in Protocol 1.1. After incubation, identify the well with the highest concentration of the agent that still shows bacterial growth (this is the sub-MIC concentration).
-
Subsequent Passages: a. Use the culture from the sub-MIC well identified in the previous step as the inoculum for the next passage. b. Dilute this culture 1:1000 in fresh CAMHB. c. Use this diluted culture to inoculate a new 96-well plate containing a fresh serial dilution of this compound. The concentration range may need to be adjusted upwards if resistance begins to emerge.
-
Repeat: Repeat this process daily for a set number of passages (e.g., 30 days).
-
Monitoring: Determine the MIC at each passage to monitor the development of resistance.
-
Isolate Storage: At regular intervals (e.g., every 5 passages) and at the end of the experiment, streak the culture from the sub-MIC well onto agar to isolate single colonies. Store these isolates at -80°C for further characterization.
Data Presentation:
Table 2: Hypothetical MIC Fold-Increase during a 30-Day Serial Passage Experiment
| Passage Day | MIC of this compound (µg/mL) | Fold-Increase vs. Day 0 |
|---|---|---|
| 0 | 0.5 | 1x |
| 5 | 1 | 2x |
| 10 | 2 | 4x |
| 15 | 8 | 16x |
| 20 | 16 | 32x |
| 25 | 32 | 64x |
| 30 | 64 | 128x |
Protocol 2.2: Determination of Spontaneous Resistance Frequency
This protocol quantifies the frequency at which spontaneous mutations conferring resistance to this compound arise in a bacterial population.
Materials:
-
MRSA isolate
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
This compound
-
Spreader, incubator
Procedure:
-
Culture Preparation: Grow an overnight culture of the MRSA strain in TSB.
-
Cell Enumeration: Perform serial dilutions of the overnight culture and plate onto drug-free TSA plates to determine the total number of viable cells (CFU/mL).
-
Selection of Mutants: Plate a large, known volume of the undiluted overnight culture (e.g., 100 µL, containing ~10⁸-10⁹ CFU) onto TSA plates containing this compound at a concentration that is 4x to 8x the baseline MIC.
-
Incubation: Incubate all plates at 37°C for 24-48 hours.
-
Calculation: a. Count the number of colonies on the drug-free plates to calculate the total inoculum size. b. Count the number of colonies on the antibiotic-containing plates (these are the resistant mutants). c. Calculate the frequency of resistance by dividing the number of resistant mutants by the total number of inoculated cells.
Data Presentation:
Table 3: Hypothetical Frequency of Spontaneous Resistance
| Agent | Selective Concentration | Total Inoculum (CFU) | Resistant Mutants (CFU) | Frequency of Resistance |
|---|---|---|---|---|
| This compound | 4x MIC (2 µg/mL) | 2.1 x 10⁹ | 7 | 3.3 x 10⁻⁹ |
| Ciprofloxacin | 4x MIC (4 µg/mL) | 2.5 x 10⁹ | 25 | 1.0 x 10⁻⁸ |
Part 3: Characterization of Resistant Isolates
Once resistant isolates are obtained, it is crucial to understand the molecular mechanisms responsible for the resistance phenotype.
Protocol 3.1: Genomic Analysis via Whole-Genome Sequencing (WGS)
WGS is used to identify genetic mutations (e.g., in the fabI gene or its promoter region) or the acquisition of resistance genes that may be responsible for the observed resistance.
Materials:
-
Resistant and susceptible (parental) MRSA isolates
-
DNA extraction kit (for bacteria)
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for sequence alignment and variant calling
Procedure:
-
DNA Extraction: Extract high-quality genomic DNA from overnight cultures of both the resistant isolate and its susceptible parent strain using a commercial kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries according to the manufacturer's protocol for the chosen NGS platform and perform whole-genome sequencing.
-
Bioinformatic Analysis: a. Quality Control: Assess the quality of the raw sequencing reads. b. Alignment: Align the sequencing reads from the resistant isolate to the reference genome of the parent strain. c. Variant Calling: Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) in the resistant isolate compared to the parent. d. Annotation: Annotate the identified mutations to determine which genes are affected. Pay close attention to the fabI gene, its regulatory regions, and genes involved in efflux pumps or drug modification.
Protocol 3.2: Transcriptomic Analysis via RNA-Sequencing (RNA-Seq)
RNA-Seq provides a snapshot of the gene expression profile, revealing changes in response to antibiotic exposure, such as the upregulation of efflux pumps or stress response genes.
Materials:
-
Resistant and susceptible MRSA isolates
-
RNA extraction kit with DNase treatment
-
Ribosomal RNA (rRNA) depletion kit
-
NGS platform and reagents for RNA-Seq library preparation
-
Bioinformatics software for differential gene expression analysis
Procedure:
-
Cell Culture and Treatment: Grow cultures of both resistant and susceptible strains to mid-log phase. Expose a subset of the susceptible culture to a sub-MIC concentration of this compound for a short period (e.g., 30-60 minutes).
-
RNA Extraction: Immediately stabilize and extract total RNA from all cultures. Perform DNase treatment to remove contaminating genomic DNA.
-
rRNA Depletion and Library Preparation: Deplete the highly abundant ribosomal RNA from the total RNA samples. Prepare strand-specific RNA-Seq libraries.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Bioinformatic Analysis: a. Quality Control and Alignment: Process raw reads and align them to the reference genome. b. Differential Expression Analysis: Compare the gene expression profiles between the resistant and susceptible strains (and the treated vs. untreated susceptible strain) to identify genes that are significantly up- or down-regulated. Focus on genes related to the drug's target (fabI), efflux pumps, cell wall metabolism, and stress responses.
Data Presentation:
Table 4: Summary of Potential Resistance Mechanisms Identified by WGS and RNA-Seq
| Isolate | Method | Finding | Implication |
|---|---|---|---|
| R-5-P30 | WGS | SNP in fabI gene (G107D) | Target modification, reduced drug binding |
| R-5-P30 | WGS | Mutation in promoter of norA | Upregulation of efflux pump |
| R-5-P30 | RNA-Seq | 15-fold upregulation of norA gene | Increased drug efflux |
| R-5-P30 | RNA-Seq | 2-fold upregulation of fabI gene | Target overexpression |
Mandatory Visualizations
Diagram 1: Experimental Workflow
References
Application Notes and Protocols for Anti-MRSA Agent 5 (Acylphloroglucinol Derivative A5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to global public health, necessitating the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for a promising novel anti-MRSA agent, Acylphloroglucinol derivative A5. This compound has demonstrated potent activity against MRSA, operating through a mechanism involving membrane damage and the induction of oxidative stress.[1]
These guidelines are intended for researchers and drug development professionals engaged in the preclinical evaluation of new anti-MRSA compounds. The protocols are based on established methodologies for antimicrobial susceptibility testing and characterization.
Data Presentation: In Vitro Activity and Cytotoxicity
The following tables summarize the key quantitative data for Acylphloroglucinol derivative A5, with vancomycin included as a comparator.
Table 1: Comparative In Vitro Antimicrobial Activity of Acylphloroglucinol Derivative A5 against MRSA
| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) | Inhibition Zone Diameter (mm) |
| Acylphloroglucinol Derivative A5 | 0.98 | 1.95 | 18.98 |
| Vancomycin | 4-8 times higher than A5 | Not specified | 15.35 |
Data sourced from a study on phloroglucinol derivatives, which indicated that the MIC and MBC of A5 were 4-8 times lower than that of vancomycin.[1]
Table 2: In Vitro Cytotoxicity of Acylphloroglucinol Derivative A5
| Compound | Cell Line | Assay | Results |
| Acylphloroglucinol Derivative A5 | Not specified | In vitro cytotoxicity test | Reported to be "basically non-toxic to cells" |
The available literature asserts low cytotoxicity for Acylphloroglucinol derivative A5 in vitro, though specific cell lines and quantitative data (e.g., IC50) were not detailed.[1]
Mechanism of Action
Acylphloroglucinol derivative A5 exhibits a dual mechanism of action against MRSA.[1] Firstly, it induces membrane damage, leading to an increased concentration of extracellular potassium ions.[1] Secondly, it promotes cell death through the excessive production of Reactive Oxygen Species (ROS), which is supported by observed changes in NADPH concentration, superoxide dismutase (SOD) activity, and overall ROS levels within the bacterial cells.
Caption: Mechanism of action for Acylphloroglucinol Derivative A5.
Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of "Anti-MRSA Agent 5" against MRSA, based on CLSI guidelines.
Materials:
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
"this compound" stock solution
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of MRSA from a fresh (18-24 hour) culture plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of "this compound" in CAMHB directly in the 96-well plates. The typical concentration range is 0.06 to 128 µg/mL.
-
Ensure each well contains 50 µL of the diluted agent.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), for a final volume of 100 µL.
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth.
-
The MIC is the lowest concentration of the agent that completely inhibits visible growth.
-
Caption: Workflow for Broth Microdilution MIC Testing.
Protocol for Time-Kill Curve Analysis
This protocol determines the bactericidal or bacteriostatic activity of an agent over time.
Materials:
-
Materials from the MIC protocol
-
Mueller-Hinton Agar (MHA) plates
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation:
-
Determine the MIC of "this compound" for the selected MRSA strain first.
-
Prepare tubes with CAMHB containing the agent at various multiples of its MIC (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control tube (no agent).
-
Prepare an MRSA inoculum as described in the MIC protocol, adjusted to a final concentration of ~5 x 10⁵ CFU/mL in the tubes.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.
-
-
Incubation and Counting:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Count the colonies on plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Transform the CFU/mL values to Log10 CFU/mL.
-
Plot the mean Log10 CFU/mL versus time for each concentration.
-
Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.
-
References
Application Notes and Protocols for High-Throughput Screening of Novel Anti-MRSA Compounds
Audience: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The rise of methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health threat, necessitating the urgent development of novel therapeutics. High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid evaluation of large compound libraries for anti-MRSA activity. These application notes provide an overview of and detailed protocols for various HTS assays designed to identify and characterize new anti-MRSA compounds. The assays described herein range from traditional growth inhibition assays to more complex strategies targeting virulence and persister cells.
Broth Microdilution High-Throughput Screening (HTS) for Growth Inhibition
The broth microdilution method is a foundational assay in antimicrobial susceptibility testing and has been widely adapted for HTS to determine the minimum inhibitory concentration (MIC) of compounds.[1][2][3][4] This assay identifies compounds that inhibit the growth of MRSA in a liquid culture medium.
Experimental Protocol: Automated Broth Microdilution HTS
Objective: To screen a large compound library for inhibitors of MRSA growth and determine their MIC values.
Materials:
-
MRSA strain (e.g., USA300, ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]
-
Compound library dissolved in dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (DMSO vehicle)
-
Sterile 384-well microtiter plates
-
Automated liquid handling system
-
Microplate incubator capable of maintaining 35-37°C
-
Microplate reader for measuring optical density (OD) at 600 nm
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture MRSA overnight on a suitable agar plate.
-
Inoculate a single colony into CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 ≈ 0.5).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate.
-
Include wells for positive control (Vancomycin at a known inhibitory concentration) and negative control (DMSO).
-
-
Assay Plate Preparation:
-
Add the prepared MRSA inoculum to each well of the compound-containing plates for a final volume of 50 µL per well.
-
The final concentration of DMSO should be kept low (typically ≤1%) to avoid affecting bacterial growth.
-
-
Incubation:
-
Seal the plates to prevent evaporation and incubate at 35°C for 18-24 hours.
-
-
Data Acquisition and Analysis:
-
Measure the optical density at 600 nm (OD600) using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound relative to the negative (DMSO) and positive (Vancomycin) controls.
-
Hits are typically defined as compounds that exhibit a certain threshold of growth inhibition (e.g., ≥80%).
-
The MIC is the lowest concentration of a compound that prevents visible growth.
-
Data Presentation: Broth Microdilution HTS
| Parameter | Description | Example Value | Reference |
| Plate Format | Number of wells per plate | 96 or 384 | |
| Incubation Time | Duration of incubation | 18-24 hours | |
| Incubation Temperature | Temperature of incubation | 35°C | |
| Initial Screen Concentration | Concentration of compounds in the primary screen | 0.1 mM | |
| Hit Cutoff | Threshold for growth inhibition to be considered a "hit" | ≥80% | - |
| Z'-factor | A statistical parameter to evaluate the quality of the HTS assay. A Z'-factor > 0.5 is considered excellent. | >0.5 |
Fluorescence-Based Assays for Bacterial Viability and Persisters
Fluorescence-based assays offer a sensitive and rapid alternative to OD-based measurements for assessing bacterial viability. These assays often utilize dyes that selectively stain live or dead cells. A key application is in the identification of compounds effective against MRSA persister cells, a subpopulation of bacteria tolerant to conventional antibiotics.
Experimental Protocol: SYTOX Green Assay for Anti-Persister Compounds
Objective: To identify compounds that kill MRSA persister cells by detecting membrane permeabilization.
Materials:
-
MRSA strain
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
SYTOX Green nucleic acid stain
-
Compound library
-
Positive control (membrane-permeabilizing agent)
-
Negative control (DMSO)
-
Sterile 384-well black, clear-bottom microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Generation of Persister Cells:
-
Grow an overnight culture of MRSA in TSB.
-
Dilute the culture and grow to the stationary phase.
-
Treat the stationary-phase culture with a high concentration of a bactericidal antibiotic (e.g., ciprofloxacin) for several hours to kill the growing cells, leaving a population enriched with persisters.
-
Wash the cells with PBS to remove the antibiotic.
-
-
Assay Setup:
-
Resuspend the persister cells in PBS.
-
Dispense the persister cell suspension into the wells of a 384-well plate.
-
Add compounds from the library to the wells.
-
Add SYTOX Green stain to all wells at a final concentration of ~1 µM.
-
-
Incubation:
-
Incubate the plates at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm).
-
An increase in fluorescence indicates membrane permeabilization and cell death.
-
Identify hits as compounds that significantly increase fluorescence compared to the negative control.
-
Data Presentation: Fluorescence-Based HTS
| Parameter | Description | Example Value | Reference |
| Assay Principle | Detection of membrane permeabilization | SYTOX Green uptake | |
| Plate Format | Number of wells per plate | 384 | |
| Assay Volume | Final volume per well | 40 µL | |
| Readout Time | Time after compound addition | 1 hour | |
| Z'-factor | Assay quality parameter | >0.5 |
Reporter Gene Assays for Mechanistic Studies
Reporter gene assays are powerful tools for identifying compounds that modulate specific bacterial pathways, such as virulence gene expression or essential cellular processes. These assays typically involve genetically engineering the bacterial strain to express a reporter protein (e.g., luciferase, fluorescent protein) under the control of a promoter of interest.
Experimental Protocol: Luciferase-Based Reporter Assay for Virulence Inhibition
Objective: To screen for compounds that inhibit the expression of a key MRSA virulence factor by measuring a decrease in luciferase activity.
Materials:
-
MRSA reporter strain (e.g., carrying a lux operon downstream of the agr P3 promoter)
-
Appropriate growth medium with selective antibiotic
-
Compound library
-
Negative control (DMSO)
-
Sterile 384-well white, opaque microtiter plates
-
Luminometer
Procedure:
-
Inoculum Preparation:
-
Grow the MRSA reporter strain overnight in a medium containing the appropriate selective antibiotic.
-
Dilute the culture to a starting OD600 of ~0.05 in fresh medium.
-
-
Assay Setup:
-
Dispense the diluted bacterial culture into the wells of a 384-well plate.
-
Add compounds from the library to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for gene expression.
-
-
Data Acquisition and Analysis:
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Measure luminescence using a luminometer.
-
In parallel, measure OD600 to assess bacterial growth.
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Normalize the luminescence signal to the OD600 to account for any growth-inhibitory effects of the compounds.
-
Identify hits as compounds that reduce the normalized luminescence signal without significantly inhibiting growth, indicating specific inhibition of the target promoter.
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Data Presentation: Reporter Gene Assay HTS
| Parameter | Description | Example Value | Reference |
| Reporter System | Reporter gene used | luxABCDE or NanoLuciferase (Nluc) | |
| Target Promoter | Promoter driving reporter expression | agr P3, psm | |
| Readout | Measured signal | Luminescence | |
| Normalization | Correction for cell density | OD600 | |
| Hit Criteria | Specific inhibition of reporter expression without significant growth inhibition | - |
Whole-Animal HTS Model: Caenorhabditis elegans
Whole-animal screening models, such as the Caenorhabditis elegans-MRSA infection model, provide a platform to simultaneously assess a compound's antimicrobial activity and its toxicity to the host. This in vivo assay format can identify compounds that prolong the survival of worms infected with MRSA.
Experimental Protocol: C. elegans-MRSA Liquid Infection Assay
Objective: To identify compounds that protect C. elegans from MRSA-induced killing.
Materials:
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Synchronized young adult C. elegans (e.g., glp-4;sek-1 strain)
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MRSA strain (e.g., MW2)
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Liquid culture medium for worms
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Compound library
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SYTOX Orange or similar viability stain
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Automated microscopy and image analysis software
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384-well microtiter plates
Procedure:
-
Assay Setup:
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Use a robotic pinning tool to dispense ~100 nL of each compound into the wells of a 384-well plate.
-
Add MRSA and synchronized young adult C. elegans to each well.
-
-
Incubation:
-
Incubate the plates at 25°C for 5 days.
-
-
Staining and Imaging:
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After incubation, wash the worms to remove bacteria.
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Stain the worms with a viability dye like SYTOX to differentiate between live and dead worms.
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Use automated microscopy to capture images of the worms in each well.
-
-
Data Analysis:
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Utilize image analysis software (e.g., CellProfiler) to quantify the number of live and dead worms in each well.
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Calculate the percentage of worm survival for each compound treatment.
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Identify hits as compounds that significantly increase worm survival compared to the negative control.
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Data Presentation: C. elegans-MRSA HTS
| Parameter | Description | Example Value | Reference |
| Host Organism | Animal model used for infection | Caenorhabditis elegans | |
| MRSA Strain | Pathogen used for infection | MW2 | |
| Incubation Period | Duration of the infection assay | 5 days | |
| Readout | Measurement of efficacy | Worm survival | |
| Hit Rate Increase (with ML) | Fold increase in identifying active compounds using a machine learning model for pre-screening | 2.67-fold |
Visualizations
Experimental Workflows
Caption: Workflow for Broth Microdilution HTS.
Caption: Workflow for Fluorescence-Based Anti-Persister HTS.
Signaling Pathway
Caption: MRSA Agr Quorum Sensing Pathway as a Drug Target.
Conclusion
The selection of an appropriate HTS assay depends on the specific goals of the drug discovery program. While broth microdilution remains a robust primary screening method for identifying compounds with bactericidal or bacteriostatic activity, fluorescence-based and reporter gene assays provide deeper insights into the mechanism of action and can uncover compounds with novel activities, such as the ability to kill persister cells or inhibit virulence. Whole-animal models like C. elegans offer a valuable secondary screen to assess in vivo efficacy and toxicity early in the discovery pipeline. The protocols and data presented here serve as a guide for establishing effective HTS campaigns against MRSA.
References
- 1. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 4. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Anti-MRSA agent 5" low solubility issues in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of "Anti-MRSA agent 5" in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound (also referred to as B14) is a potent antibacterial compound effective against Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] It belongs to the desfluoroquinolone-aminopyrimidine hybrid class of molecules.[2] Key reported characteristics include a Minimum Inhibitory Concentration (MIC50) of 0.38 µg/mL against MRSA, low hERG activity (IC50 > 40 µM), and low cytotoxicity towards mammalian cells.[1] Its chemical formula is C25H22N4O4 and the CAS number is 2490154-44-2.
Q2: I am observing low solubility of this compound in my aqueous buffer. Is this expected?
A2: Yes, it is highly likely. "this compound" is a quinolone derivative, a class of compounds often characterized by poor water solubility. Quinolones can be zwitterionic at physiological pH, which typically corresponds to their lowest solubility. For similar quinolone compounds like ciprofloxacin and norfloxacin, the minimum solubility is observed around neutral pH. Therefore, encountering solubility challenges in standard aqueous buffers is an expected behavior for this agent.
Q3: My stock solution of this compound in an organic solvent is precipitating when I dilute it into my aqueous experimental medium. How can I prevent this?
A3: This is a common issue when diluting a stock solution of a hydrophobic compound into an aqueous buffer. The organic solvent from the stock solution disperses, and if the final concentration of the compound in the aqueous medium exceeds its solubility limit, it will precipitate. To mitigate this, consider the following:
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Lower the final concentration: Ensure the final concentration in your assay is below the aqueous solubility limit of this compound.
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Use a co-solvent: Maintain a small percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous medium. However, it is crucial to determine the tolerance of your biological system to the solvent, as it can have inhibitory effects at higher concentrations.
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Employ solubilizing excipients: Add excipients such as cyclodextrins or surfactants to your aqueous medium to enhance the solubility of the compound.
Q4: What are the recommended solvents for preparing a stock solution of this compound?
A4: While specific solubility data for "this compound" is not publicly available, based on its chemical structure, it is likely to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. It is always recommended to perform a small-scale solubility test before preparing a large stock solution. For long-term storage, stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.
Troubleshooting Guide: Low Aqueous Solubility
If you are facing challenges with the solubility of "this compound," this guide provides a systematic approach to troubleshoot and resolve the issue.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A workflow for troubleshooting low aqueous solubility of this compound.
Solubilization Strategies
The following table summarizes various strategies to enhance the aqueous solubility of "this compound".
| Strategy | Description | Advantages | Disadvantages |
| pH Adjustment | Modifying the pH of the aqueous medium to ionize the compound, thereby increasing its solubility. Quinolones are typically more soluble at acidic and basic pH ranges. | Simple and cost-effective. | May not be suitable for biological assays sensitive to pH changes; risk of chemical degradation at extreme pH. |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to the aqueous medium to increase the solubility of hydrophobic compounds. | Easy to implement. | Can affect biological activity and may be toxic to cells at higher concentrations. |
| Surfactants | Using surfactants (e.g., Polysorbate 80, Tween 80) above their critical micelle concentration to form micelles that encapsulate the hydrophobic drug. | Effective at low concentrations. | Can interfere with certain biological assays; potential for cell toxicity. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic drugs, where the drug is encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic exterior enhances aqueous solubility. | Generally have low toxicity and are widely used in pharmaceutical formulations. | Can be expensive; may alter drug availability to its target. |
| Nanoparticle Formulation | Encapsulating the drug into nanoparticles, such as liposomes or polymeric micelles, to improve its solubility and delivery. | Can improve bioavailability and target delivery. | More complex formulation development and characterization required. |
| Solid Dispersion | Dispersing the drug in a hydrophilic polymer matrix at a molecular level to enhance its dissolution rate. | Can significantly improve oral bioavailability. | Requires specialized equipment for preparation; potential for physical instability. |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
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Preparation of Saturated Solutions:
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Add an excess amount of "this compound" powder to a series of vials containing different aqueous buffers (e.g., phosphate-buffered saline pH 7.4, citrate buffer pH 5.0, and carbonate buffer pH 9.0).
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Include vials with co-solvents (e.g., 1%, 5%, 10% DMSO in water) and solutions of solubilizing excipients (e.g., 1% Tween 80, 2% Hydroxypropyl-β-cyclodextrin).
-
-
Equilibration:
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Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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-
Sample Preparation:
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Centrifuge the vials at high speed to pellet the undissolved solid.
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Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
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Dilute the filtered supernatant with a suitable organic solvent.
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Determine the concentration of "this compound" using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
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Calculate the solubility of the compound in each condition in mg/mL or µM.
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Protocol 2: Preparation of a Cyclodextrin Complex
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Molar Ratio Determination:
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Determine the appropriate molar ratio of "this compound" to cyclodextrin (e.g., 1:1, 1:2).
-
-
Complexation:
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Dissolve the cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) in the desired aqueous buffer with stirring.
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Slowly add the "this compound" powder to the cyclodextrin solution.
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Continue stirring the mixture at room temperature for 24 hours.
-
-
Filtration:
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Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved compound.
-
-
Characterization (Optional but Recommended):
-
Confirm the formation of the inclusion complex using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC).
-
-
Quantification:
-
Determine the concentration of the solubilized "this compound" in the final solution using a validated analytical method.
-
Diagram: Cyclodextrin Complexation for Solubilization
Caption: Encapsulation of hydrophobic this compound by cyclodextrin.
References
Technical Support Center: Optimizing "Anti-MRSA agent 5" Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of "Anti-MRSA agent 5," a potent desfluoroquinolone-aminopyrimidine hybrid. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its significance?
A1: "this compound" (also referred to as B14 in some literature) is a novel synthetic compound belonging to the desfluoroquinolone-aminopyrimidine hybrid class.[1] It is a potent antagonist of Methicillin-resistant Staphylococcus aureus (MRSA) with a reported Minimum Inhibitory Concentration (MIC) of 0.38 μg/mL.[1] Its significance lies in its high efficacy against various MRSA strains, including those resistant to other antibiotics like vancomycin, levofloxacin, and linezolid, coupled with low toxicity to mammalian cells and reduced potential for bacterial resistance development.[1]
Q2: What is the general synthetic strategy for "this compound"?
A2: The synthesis of "this compound" involves a multi-step process that couples a desfluoroquinolone core with an aminopyrimidine moiety. The key steps typically include the synthesis of a suitable 7-amino-desfluoroquinolone derivative and a functionalized aminopyrimidine, followed by a coupling reaction to form the final hybrid molecule.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters for a successful synthesis include:
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Purity of starting materials: Ensure all reactants are pure to avoid side reactions.
-
Reaction conditions: Temperature, reaction time, solvent, and catalyst choice are crucial and need to be optimized for each step.
-
Inert atmosphere: Some reactions may be sensitive to air or moisture, requiring an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: Precise control of reactant ratios is essential to maximize yield and minimize side products.
Q4: What is the recommended method for purifying "this compound"?
A4: The primary recommended purification method is column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) to achieve a purity of over 95%.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Incorrect reaction conditions (temperature, time). 4. Inactive catalyst. | 1. Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider adding more reagent or catalyst. 2. Work under milder conditions or use protecting groups for sensitive functionalities. 3. Optimize the reaction temperature and time based on literature for similar compounds. 4. Use a fresh batch of catalyst. |
| Formation of multiple side products | 1. Competing reaction pathways. 2. Reaction temperature is too high. 3. Incorrect stoichiometry of reactants. | 1. Adjust the order of addition of reactants or use protecting groups to block reactive sites. 2. Lower the reaction temperature to favor the desired product formation. 3. Carefully control the molar ratios of the reactants. |
| Difficulty in isolating the product | 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during extraction. | 1. Use a different solvent for extraction or employ techniques like salting out to reduce solubility. 2. Add a small amount of brine or filter the mixture through celite to break the emulsion. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation during column chromatography | 1. Inappropriate solvent system (eluent). 2. Overloading the column. 3. Column channeling. | 1. Optimize the eluent polarity using TLC. A good starting point is a 3:7 mixture of ethyl acetate/hexane. 2. Use an appropriate amount of crude product relative to the column size. 3. Ensure proper packing of the silica gel to avoid channels. |
| Product co-elutes with impurities | 1. Impurities have similar polarity to the product. | 1. Try a different solvent system or a different stationary phase (e.g., alumina). 2. Consider preparative HPLC for higher purity. |
| Low recovery of product from the column | 1. Product is strongly adsorbed to the silica gel. 2. Product is unstable on silica gel. | 1. Gradually increase the polarity of the eluent. Adding a small amount of a more polar solvent like methanol might help. 2. Use a less acidic stationary phase or deactivate the silica gel with a small amount of triethylamine in the eluent. |
Experimental Protocols
General Synthesis Workflow for Desfluoroquinolone-Aminopyrimidine Hybrids
The synthesis of "this compound" can be conceptualized as a convergent synthesis. This involves the separate synthesis of two key intermediates, a desfluoroquinolone core and an aminopyrimidine moiety, which are then coupled together.
Caption: General convergent synthesis workflow for "this compound".
Key Reaction: Coupling of Intermediates
A crucial step is the coupling of the 7-amino-desfluoroquinolone (Intermediate A) with the functionalized aminopyrimidine (Intermediate B). This is often achieved through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.
Caption: Key parameters for the coupling reaction.
Purification Workflow
A systematic approach to purification is essential for obtaining a high-purity final product.
References
"Anti-MRSA agent 5" degradation and stability in experimental assays
Welcome to the technical support center for Anti-MRSA Agent 5 (Acylphloroglucinol Derivative A5). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the degradation and stability of this agent in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for this compound?
A1: this compound, an acylphloroglucinol derivative, is susceptible to degradation through hydrolysis, oxidation, and photolysis. The phloroglucinol core can be prone to oxidation, while the acyl chain can be subject to hydrolytic cleavage, especially at non-neutral pH. Exposure to light, particularly UV radiation, can also lead to photodegradation.
Q2: What are the optimal storage conditions to ensure the stability of this compound?
A2: To maintain the integrity and activity of this compound, it is recommended to store the compound as a lyophilized powder at -20°C or -80°C in a light-protected container (e.g., an amber vial). For solutions, prepare them fresh in a suitable anhydrous solvent like DMSO immediately before use. If short-term storage of a stock solution is necessary, it should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C, protected from light.
Q3: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound in our assays. What could be the cause?
A3: Inconsistent MIC values are a frequent issue in antimicrobial susceptibility testing. Several factors could be contributing to this variability with this compound:
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Degradation during Incubation: The agent may be degrading in the culture medium over the 18-24 hour incubation period at 37°C.
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Inoculum Effect: A high initial concentration of MRSA can overwhelm the agent, leading to a higher apparent MIC.
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Solvent Effects: If using a solvent like DMSO, ensure the final concentration is not affecting bacterial growth. It is crucial to include a solvent control.
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Binding to Assay Materials: The compound may adsorb to the surface of plasticware, such as 96-well plates, reducing its effective concentration.
Troubleshooting Guides
Issue 1: Loss of Potency in Cell-Based Assays
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Symptom: this compound demonstrates high activity in initial biochemical screens but shows reduced efficacy in cell-based antimicrobial susceptibility tests.
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Possible Cause:
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Degradation in Culture Media: The complex components of culture media, along with changes in pH during bacterial growth, can contribute to the degradation of the agent.
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Enzymatic Inactivation: MRSA or host cell enzymes may be metabolizing and inactivating the compound.
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-
Troubleshooting Steps:
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Perform a Stability Control: Incubate this compound in the assay medium for the duration of the experiment without the bacteria. Measure the concentration or activity of the agent at the beginning and end to quantify its stability.
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Shorten Incubation Time: If the experimental design allows, consider using a shorter incubation period to minimize degradation.
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Test for Enzymatic Degradation: Incubate the agent with bacterial lysates or relevant purified enzymes to determine if enzymatic breakdown is occurring.
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Issue 2: High Variability in Agar Diffusion Assays
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Symptom: The diameter of the zone of inhibition varies significantly between experimental runs.
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Possible Cause:
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Inconsistent Inoculum: The density of the MRSA lawn is not uniform across plates.
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Agar Depth: Variations in the depth of the agar can affect the diffusion of the agent.
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Compound Precipitation: The agent may be precipitating in the well or on the disk, preventing effective diffusion.
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-
Troubleshooting Steps:
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Standardize Inoculum: Use a McFarland standard to ensure a consistent bacterial density for inoculating the agar plates.
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Ensure Uniform Agar Depth: Pour a consistent volume of agar into plates of the same size to achieve a uniform depth.
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Verify Solubility: Confirm that the concentration of this compound used is fully soluble in the solvent and does not precipitate upon application to the agar.
-
Quantitative Data Summary
The following tables provide a summary of representative stability data for this compound under various conditions.
Table 1: Thermal Stability of this compound in Solution (PBS, pH 7.4)
| Temperature (°C) | Half-life (hours) |
| 4 | > 168 |
| 25 (Room Temp) | 72 |
| 37 | 24 |
Table 2: Photostability of this compound in Solution (DMSO)
| Light Condition | % Degradation after 24 hours |
| Dark (Control) | < 2% |
| Ambient Lab Light | ~20% |
| Direct UV (254 nm) | > 70% |
Table 3: pH Stability of this compound in Aqueous Buffer at 37°C
| pH | Half-life (hours) |
| 3.0 | 18 |
| 5.0 | 48 |
| 7.4 | 24 |
| 9.0 | 12 |
Key Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
Culture MRSA in MHB overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the bacterial inoculum to each well containing the this compound dilution.
-
Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Photostability Assessment
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO or methanol) in a transparent container (e.g., quartz cuvette or clear glass vial).
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.
-
-
Light Exposure:
-
Place both the test and dark control samples in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Analysis:
-
At predetermined time points, withdraw aliquots from both samples.
-
Analyze the concentration of the parent compound and the formation of degradation products using a stability-indicating analytical method, such as HPLC with UV or MS detection.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the exposed sample to that in the dark control.
-
Protocol 3: pH Stability Assessment
-
Buffer Preparation:
-
Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
-
Incubation:
-
Add a known concentration of this compound to each buffer.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
-
Sampling and Analysis:
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At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot from each pH solution.
-
Immediately quench any further degradation by neutralizing the pH or freezing the sample.
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Analyze the remaining concentration of this compound using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
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Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
Determine the degradation rate constant (k) from the slope of the line.
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Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Proposed mechanism of action for this compound.
Caption: Logical flow for stability assessment of this compound.
Overcoming "Anti-MRSA agent 5" off-target effects in cell culture
Welcome to the technical support center for Anti-MRSA agent 5. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome potential off-target effects observed during in-vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our uninfected mammalian cell lines when treated with this compound, even at concentrations close to the MRSA effective dose. Is this expected?
A1: Unexpected cytotoxicity in non-target mammalian cells is a strong indicator of an off-target effect.[1][2] this compound is designed to target a bacterial-specific enzyme, but kinase profiling has revealed a secondary inhibitory activity against the human Phosphoinositide 3-kinase (PI3K).[3] The PI3K/Akt signaling pathway is crucial for cell growth, proliferation, and survival in mammalian cells.[4] Inhibition of this pathway can lead to decreased cell viability and apoptosis, which is the likely cause of the observed cytotoxicity.[5]
Q2: How can we confirm that the cytotoxicity is specifically due to the inhibition of the PI3K pathway?
A2: To confirm the mechanism of cytotoxicity, you should measure the phosphorylation status of Akt, a key downstream protein in the PI3K pathway. A reduction in phosphorylated Akt (p-Akt) at Serine 473 or Threonine 308 upon treatment with this compound would strongly suggest an off-target effect on the PI3K pathway. A Western blot is the standard method for this analysis. Comparing the dose-response curve for p-Akt inhibition with the dose-response for cytotoxicity can help establish a causal link.
Q3: Our experimental goal is to study the anti-MRSA efficacy of Agent 5 in a co-culture model, but the off-target toxicity is confounding our results. What strategies can we employ to mitigate these effects?
A3: Mitigating off-target effects is crucial for obtaining clear results. Consider the following strategies:
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Use the Lowest Effective Concentration: Perform a careful dose-response study to determine the minimal concentration of Agent 5 that is effective against MRSA while having the least impact on your mammalian cells.
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Time-Course Experiments: Limit the exposure time of the mammalian cells to Agent 5. It may be possible to achieve MRSA clearance before significant host cell toxicity occurs.
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Pathway Rescue: In mechanistic studies, you could attempt to rescue the off-target effect. This is complex but could involve the addition of a downstream product of the inhibited pathway. If the toxicity is rescued, it confirms the off-target mechanism.
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Use a More Selective Analog: If available, using a structurally similar but more selective analog of Agent 5 can help differentiate between on-target and off-target effects.
Q4: Besides cytotoxicity, are there other potential off-target phenotypes we should be aware of?
A4: Yes, inhibition of the PI3K/Akt pathway can lead to various cellular phenotypes beyond immediate cell death. These can include:
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Altered cell morphology.
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Reduced cell proliferation and migration.
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Induction of autophagy.
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Changes in glucose metabolism. If you observe any of these effects, they may be linked to the off-target activity of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its intended bacterial target and the primary human off-target. A significant difference between the on-target and off-target IC50 values suggests a window for selective activity.
| Target | Organism/System | Assay Type | IC50 (nM) | Selectivity (Off-Target/On-Target) |
| MRSA Synthase X | S. aureus (MRSA) | Biochemical | 50 | N/A |
| PI3Kα | Human | Biochemical | 750 | 15x |
| PI3Kβ | Human | Biochemical | 1,500 | 30x |
| PI3Kδ | Human | Biochemical | 900 | 18x |
| PI3Kγ | Human | Biochemical | 1,200 | 24x |
Note: Data is illustrative. Lower IC50 values indicate higher potency.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To quantify the cytotoxic effects of this compound on mammalian cells.
Principle: The MTT assay measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-Akt (Ser473)
Objective: To determine if this compound inhibits the PI3K/Akt signaling pathway.
Methodology:
-
Cell Treatment & Lysis: Plate cells and treat with various concentrations of this compound for a short duration (e.g., 2-6 hours). Include a vehicle control and a positive control (e.g., a known PI3K inhibitor). Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total Akt.
-
Data Analysis: Quantify the band intensities. A decrease in the ratio of p-Akt to total Akt in treated samples compared to the control indicates inhibition of the PI3K pathway.
Visual Guides and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
"Anti-MRSA agent 5" inconsistent results in MIC assays
Technical Support Center: Anti-MRSA Agent 5
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant variability in our MIC results for this compound against the same MRSA strain. What are the potential causes?
Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing. The sources of variability can be broadly categorized into methodological, biological, and compound-specific factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Steps:
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Verify Inoculum Preparation: The density of the bacterial inoculum is a critical factor. The "inoculum effect," where the MIC value changes with the bacterial concentration, is a well-documented phenomenon.[1][2][3][4] Even minor deviations from the standardized inoculum size can lead to significant shifts in the MIC.
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Standardize Endpoint Reading: Subjectivity in determining the MIC endpoint, especially in cases of "trailing" or partial inhibition, can introduce variability. It is essential to have a consistent and clearly defined criterion for the MIC, such as the lowest concentration that completely inhibits visible growth.
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Check Media Quality and Preparation: The composition of the Mueller-Hinton Broth (MHB), including cation concentrations and pH, can influence the activity of antimicrobial agents.[5] Variations between different lots of commercially prepared media or inconsistencies in in-house media preparation can be a source of discrepant results.
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Assess Compound Stability and Solubility: The stability and solubility of this compound in the assay medium are paramount. Precipitation of the compound during the assay will lead to an artificially high MIC.
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Ensure Purity of Bacterial Culture: Contamination of the MRSA culture will lead to erroneous and unpredictable MIC results.
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Review Incubation Conditions: Consistent incubation temperature and duration are necessary for reproducible bacterial growth and, consequently, stable MIC values.
Q2: Our MIC values for this compound seem to differ when we use different testing methods (e.g., broth microdilution vs. gradient strips). Why is this happening?
Discrepancies between different MIC testing methodologies are not uncommon. Several factors contribute to these variations:
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Inherent Methodological Differences: Automated systems, gradient diffusion strips (e.g., E-test), and broth microdilution have different principles of operation, which can lead to systematic differences in MIC values. For vancomycin, for instance, E-test results are often higher than those from broth microdilution.
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Reading Endpoints: The way endpoints are determined varies between methods. For example, reading the intersection of the zone of inhibition with a gradient strip can be more subjective than identifying the first clear well in a microdilution plate.
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Standardization: While all methods aim for standardization, subtle differences in media, incubation, and other parameters can exist.
It is recommended to consistently use a single, well-validated method for a series of experiments to minimize inter-method variability. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods, with broth microdilution being a commonly accepted standard.
Q3: We are observing "skipped wells" in our broth microdilution assay for this compound. What does this indicate?
"Skipped wells" refer to the phenomenon of no visible bacterial growth in a well at a lower concentration of the antimicrobial agent, while growth is observed in wells with higher concentrations. This can be caused by:
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Contamination: Accidental contamination of a single well can lead to a false-negative result for growth.
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Pipetting Errors: Inaccurate pipetting during the serial dilution can result in a well receiving a higher or lower concentration of the agent than intended.
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Compound Precipitation: The agent may precipitate at a specific concentration, leading to a loss of activity in that well.
If you observe skipped wells, it is advisable to repeat the assay, paying close attention to aseptic technique and pipetting accuracy.
Data Presentation
Table 1: Example of Inconsistent MIC Data for this compound
| Experiment ID | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean MIC (µg/mL) | Standard Deviation |
| EXP-001 | 2 | 4 | 2 | 2.67 | 1.15 |
| EXP-002 | 1 | 2 | 4 | 2.33 | 1.53 |
| EXP-003 | 4 | 4 | 8 | 5.33 | 2.31 |
Table 2: Impact of Inoculum Density on this compound MIC
| Inoculum Density (CFU/mL) | MIC (µg/mL) | Fold Change in MIC |
| 5 x 10^4 | 1 | - |
| 5 x 10^5 (Standard) | 2 | 2 |
| 5 x 10^6 | 8 | 8 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on the CLSI guidelines for broth microdilution testing.
1. Preparation of Materials:
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This compound stock solution (e.g., 1 mg/mL in a suitable solvent).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
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MRSA strain (e.g., ATCC 43300).
-
0.5 McFarland turbidity standard.
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Sterile saline or phosphate-buffered saline (PBS).
2. Inoculum Preparation:
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From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies of the MRSA strain.
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Suspend the colonies in sterile saline or PBS.
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Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
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Dilute the adjusted suspension 1:150 in CAMHB to achieve a final working inoculum of approximately 1 x 10^6 CFU/mL. The final concentration in the wells will be 5 x 10^5 CFU/mL.
3. Serial Dilution of this compound:
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Add 100 µL of CAMHB to all wells of the 96-well plate.
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Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.
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Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
4. Inoculation and Incubation:
-
Add 100 µL of the working bacterial inoculum to each well, except for the sterility control wells (which should only contain CAMHB).
-
Include a growth control (wells with inoculum but no agent).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading the MIC:
-
Visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Standard workflow for a broth microdilution MIC assay.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Microscopic Analysis of Bacterial Inoculum Effect Using Micropatterned Biochip - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of MIC Quality Control Parameters for Exebacase, a Novel Lysin with Antistaphylococcal Activity - PMC [pmc.ncbi.nlm.nih.gov]
"Anti-MRSA agent 5" toxicity in animal models and mitigation strategies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating "Anti-MRSA Agent 5." The following information addresses potential toxicity issues observed in animal models and outlines potential mitigation strategies, presented in a question-and-answer format for clarity.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns identified for this compound in preclinical animal models?
A1: Preclinical investigations involving rodent (rat and mouse) models have indicated that the primary, dose-dependent toxicity associated with this compound is nephrotoxicity.[1][2] Key observations include direct cytotoxic effects on the proximal tubule cells of the kidneys.[3] Researchers should prioritize monitoring renal function throughout their in vivo studies.
Q2: Which biomarkers are recommended for monitoring this compound-induced nephrotoxicity?
A2: Continuous monitoring of specific biomarkers is critical for the early detection of renal injury. For nephrotoxicity, it is advised to monitor established markers such as serum creatinine and blood urea nitrogen (BUN).[2][4] Additionally, emerging biomarkers like Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) can provide earlier and more sensitive detection of kidney damage.
Q3: What are the suggested starting doses for efficacy and toxicity studies in mice?
A3: For initial efficacy assessments in mouse models of MRSA infection, a starting dose of 20 mg/kg administered intravenously (IV) is recommended. For acute toxicity evaluations, a single intravenous dose can be escalated. It is crucial to conduct comprehensive dose-ranging studies to determine the therapeutic window for your particular animal model and infection type.
Q4: What are the potential mechanisms underlying the nephrotoxicity of this compound?
A4: The nephrotoxicity of this compound is believed to stem from its accumulation in the renal proximal tubules. This accumulation can lead to mitochondrial dysfunction and an increase in oxidative stress, characterized by the generation of reactive oxygen species (ROS). These events can trigger inflammatory cascades and ultimately lead to apoptosis and necrosis of renal cells.
Troubleshooting Guide
Issue 1: Elevated Serum Creatinine and BUN Levels
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Symptoms: Post-administration of this compound, treated animals exhibit a significant increase in serum creatinine and BUN levels compared to the vehicle control group. Histopathological analysis of the kidneys may reveal renal tubular damage.
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Potential Cause: This is a strong indicator of acute kidney injury (AKI) resulting from the direct cytotoxic effects of this compound on renal proximal tubule cells.
-
Mitigation Strategies:
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Dose Adjustment: Consider reducing the dose or the frequency of administration of this compound.
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Hydration: Ensure that the animals are well-hydrated to support renal clearance of the agent.
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Co-administration of Antioxidants: The use of antioxidant compounds, such as N-acetylcysteine or curcumin, could potentially ameliorate the oxidative stress-induced damage.
-
Issue 2: Hematological Abnormalities
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Symptoms: Complete blood counts (CBCs) reveal a significant decrease in platelet and/or neutrophil counts in animals treated with high doses of this compound.
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Potential Cause: This may indicate direct toxicity of the agent to bone marrow progenitor cells or immune-mediated destruction of blood cells.
-
Mitigation Strategies:
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Intermittent Dosing: Introducing a "dosing holiday" may permit the recovery of hematopoietic cell lines.
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Supportive Care: In instances of severe neutropenia, the use of colony-stimulating factors should be considered as a supportive measure.
-
Data Presentation
Table 1: Biomarkers of Nephrotoxicity in a Rat Model
| Biomarker | Control Group (Vehicle) | This compound (40 mg/kg) | This compound (80 mg/kg) |
| Serum Creatinine (mg/dL) | 0.5 ± 0.1 | 1.2 ± 0.3 | 2.5 ± 0.6 |
| BUN (mg/dL) | 20 ± 5 | 55 ± 10 | 110 ± 20 |
| Urinary KIM-1 (ng/mL) | 2 ± 0.5 | 15 ± 4 | 40 ± 8 |
| Urinary NGAL (ng/mL) | 10 ± 3 | 80 ± 15 | 200 ± 35 |
Data are presented as mean ± standard deviation.
Table 2: Effect of Mitigation Strategy on Renal Biomarkers in Rats Treated with this compound (80 mg/kg)
| Biomarker | This compound Only | This compound + Antioxidant (Thymoquinone) |
| Serum Creatinine (mg/dL) | 2.5 ± 0.6 | 1.4 ± 0.4 |
| BUN (mg/dL) | 110 ± 20 | 65 ± 12 |
| Renal Malondialdehyde (MDA) (nmol/g tissue) | 8.5 ± 1.2 | 4.2 ± 0.8 |
| Renal Superoxide Dismutase (SOD) (U/mg protein) | 35 ± 7 | 68 ± 10 |
Data are presented as mean ± standard deviation.
Experimental Protocols
1. Animal Model for Nephrotoxicity Assessment
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Species: Male Wistar rats (200-250g).
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Induction of Nephrotoxicity: Administer this compound intravenously (IV) via the tail vein. For a dose-dependent study, use doses such as 40 mg/kg and 80 mg/kg. A control group should receive a vehicle solution.
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Duration: The study duration can be 5-7 days, with daily administration of the agent.
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Sample Collection: Collect blood samples at baseline and at the end of the study for serum biomarker analysis. Urine can be collected using metabolic cages. At the end of the study, euthanize the animals and collect kidney tissues for histopathology and measurement of tissue biomarkers.
2. Biomarker Analysis
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Serum Analysis: Measure serum creatinine and BUN levels using standard commercially available assay kits.
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Urine Analysis: Quantify urinary KIM-1 and NGAL levels using ELISA kits.
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Tissue Analysis: For oxidative stress assessment, measure malondialdehyde (MDA) levels and superoxide dismutase (SOD) activity in kidney tissue homogenates using appropriate assay kits.
3. Histopathological Examination
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Tissue Processing: Fix kidney tissues in 10% neutral buffered formalin, process, and embed in paraffin.
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Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for microscopic examination.
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Evaluation: Assess for signs of renal injury, including tubular necrosis, tubular dilatation, and inflammatory cell infiltration.
Visualizations
Caption: Workflow for assessing the nephrotoxicity of this compound.
Caption: Signaling pathway of this compound-induced nephrotoxicity.
References
Technical Support Center: Enhancing the Bactericidal Activity of Anti-MRSA Agent 5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying "Anti-MRSA agent 5" to enhance its bactericidal activity. "this compound," also identified as compound B14, is a novel desfluoroquinolone-aminopyrimidine hybrid with potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[1]
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: "this compound" (compound B14) is a synthetic antibacterial agent belonging to the desfluoroquinolone-aminopyrimidine hybrid class. Unlike traditional fluoroquinolones, it lacks a fluorine atom at the C-6 position of the quinolone core. Its mechanism of action, like other quinolones, is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By forming a stable complex with the enzyme and DNA, the agent induces double-strand breaks in the bacterial chromosome, leading to cell death.
Q2: What are the known advantages of "this compound"?
A2: "this compound" has demonstrated potent bactericidal activity against a range of MRSA strains, including those resistant to other antibiotics like vancomycin and linezolid.[1] It also exhibits low toxicity to mammalian cells and a reduced potential for inducing cardiotoxicity (low hERG inhibition), a known side effect of some fluoroquinolones.[1] Furthermore, studies suggest that MRSA is unlikely to develop resistance to this agent.[1]
Q3: What are the primary strategies for modifying "this compound" to enhance its bactericidal activity?
A3: Recent research has focused on the structural optimization of "this compound" (B14). A promising strategy involves modifying the linker between the quinolone and aminopyrimidine moieties. Specifically, the development of CH2-linked quinolone-aminopyrimidine hybrids has shown to maintain or even improve anti-MRSA activity while demonstrating a lack of cross-resistance with conventional fluoroquinolones.
Q4: Are there any known liabilities or challenges associated with the synthesis of these compounds?
A4: The synthesis of quinolone-aminopyrimidine hybrids can be challenging due to the multi-step nature of the process and potential side reactions. Key challenges include ensuring the efficient formation of the quinolone core, managing regioselectivity during substitution reactions, and achieving high yields in the final coupling step. Purification of the final products can also be complex due to their often poor solubility in common organic solvents.
Data Presentation
Table 1: In Vitro Anti-MRSA Activity of "this compound" (B14) and Analogs
| Compound | Modification | MRSA Strain | MIC (μg/mL) |
| This compound (B14) | Parent Compound | Various clinical isolates | 0.38 - 1.5 |
| Analog 15m | CH2-linked hybrid | Fluoroquinolone-sensitive (USA500) | 0.39 |
| Analog 15m | CH2-linked hybrid | Fluoroquinolone-resistant (Mu50) | 0.39 |
Note: This table summarizes publicly available data. More extensive data would be found in the full research articles.
Experimental Protocols
Protocol 1: Synthesis of Desfluoroquinolone-Aminopyrimidine Hybrids (Representative)
This protocol describes a general, multi-step synthesis for desfluoroquinolone-aminopyrimidine hybrids, based on established synthetic routes for similar compounds.
Step 1: Synthesis of the Desfluoroquinolone Core
A common method for constructing the quinolone core is the Gould-Jacobs reaction.
-
Reactants: Substituted aniline, diethyl ethoxymethylenemalonate.
-
Procedure: a. Mix equimolar amounts of the substituted aniline and diethyl ethoxymethylenemalonate. b. Heat the mixture at 120-130°C for 1-2 hours. c. The intermediate is then added to a high-boiling point solvent (e.g., Dowtherm A) and heated to ~250°C to induce cyclization. d. Cool the reaction mixture and collect the precipitated quinolone core by filtration. e. Purify the product by recrystallization.
Step 2: Halogenation of the C-7 Position
-
Reactants: Desfluoroquinolone core, halogenating agent (e.g., POCl3/PCl5).
-
Procedure: a. Reflux the quinolone core with an excess of the halogenating agent for several hours. b. Carefully quench the reaction mixture with ice water. c. Extract the product with an organic solvent (e.g., dichloromethane). d. Purify by column chromatography.
Step 3: Nucleophilic Aromatic Substitution with an Aminopyrimidine
-
Reactants: 7-halo-desfluoroquinolone, desired aminopyrimidine, and a non-nucleophilic base (e.g., DIPEA).
-
Procedure: a. Dissolve the 7-halo-desfluoroquinolone and a slight excess of the aminopyrimidine in a polar aprotic solvent (e.g., DMSO or NMP). b. Add the base and heat the reaction mixture at 100-140°C. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, pour the reaction mixture into water to precipitate the product. e. Collect the solid by filtration and purify by column chromatography or recrystallization.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial inoculum, "this compound" or its analogs.
-
Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate. c. Prepare a standardized bacterial inoculum (0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. d. Include a growth control (no compound) and a sterility control (no bacteria). e. Incubate the plates at 37°C for 18-24 hours. f. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Time-Kill Assay
This assay determines the rate of bacterial killing by an antimicrobial agent.
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Materials: Bacterial culture in logarithmic growth phase, MHB, test compound at various concentrations (e.g., 1x, 2x, 4x MIC), sterile saline, agar plates.
-
Procedure: a. Prepare tubes with MHB containing the desired concentrations of the test compound. b. Inoculate each tube with the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL. Include a growth control tube without the compound. c. Incubate all tubes at 37°C with shaking. d. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube. e. Perform serial dilutions in sterile saline and plate onto agar plates. f. Incubate the plates overnight and count the number of colonies (CFU/mL). g. Plot log10 CFU/mL versus time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Mechanism of action of this compound.
Troubleshooting Guides
Synthesis of Desfluoroquinolone-Aminopyrimidine Hybrids
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in quinolone core synthesis | Incomplete cyclization; side reactions at high temperatures. | Ensure anhydrous conditions. Optimize the reaction time and temperature for the cyclization step. Consider using a different high-boiling point solvent. |
| Poor yield in the final nucleophilic aromatic substitution step | Deactivated aromatic ring; poor leaving group; side reactions. | Ensure the C-7 position is appropriately activated (halogenated). Use a highly polar aprotic solvent (DMSO, NMP). Increase the reaction temperature or time, monitoring carefully for degradation. Use a stronger, non-nucleophilic base. |
| Difficulty in product purification | Poor solubility of the final product; presence of closely related impurities. | Use a combination of solvents for recrystallization. Consider trituration with a solvent in which the product is poorly soluble but impurities are soluble. For column chromatography, use a polar solvent system and consider adding a small amount of acid or base to the eluent to improve solubility and separation. |
| Formation of multiple products | Lack of regioselectivity in the substitution step; reaction with other functional groups. | Use protecting groups for other reactive sites on the aminopyrimidine or quinolone core. Optimize reaction conditions (temperature, base) to favor the desired substitution pattern. |
Bactericidal Activity Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent MIC values | Inoculum size variation; contamination; improper serial dilutions. | Standardize the inoculum using a McFarland standard. Use aseptic techniques to prevent contamination. Double-check the dilution calculations and technique. |
| No bacterial growth in the growth control well | Inactive inoculum; residual disinfectant in glassware. | Use a fresh bacterial culture. Ensure all glassware is thoroughly rinsed and sterilized. |
| "Skipped" wells in MIC assay (growth at higher concentrations, no growth at lower) | Compound precipitation at higher concentrations; contamination. | Check the solubility of the compound in the assay medium. Repeat the assay with careful attention to aseptic technique. |
| No killing observed in time-kill assay for a compound with a low MIC | The compound is bacteriostatic, not bactericidal; insufficient concentration. | Test higher concentrations of the compound (e.g., up to 32x MIC). A bacteriostatic compound will inhibit growth but not cause a significant reduction in viable cell count. |
| Rapid regrowth of bacteria after initial killing in time-kill assay | Selection for a resistant subpopulation; degradation of the compound over time. | Check for the emergence of resistant colonies by plating on agar containing the test compound. Assess the stability of the compound in the assay medium over the 24-hour period. |
References
Reducing non-specific binding of "Anti-MRSA agent 5" in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges with non-specific binding of "Anti-MRSA agent 5" in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with this compound?
Non-specific binding of this compound, a synthetic peptide-based inhibitor, often stems from its inherent physicochemical properties. Peptides can possess hydrophobic or charged regions that may interact with unintended proteins, assay surfaces (like microtiter plates), or blocking agents. This can lead to high background signals and inaccurate results.
Q2: How can I quickly check if my high background signal is due to non-specific binding?
A simple control experiment can help diagnose the issue. Run your standard assay protocol on a control surface or with a control cell line that does not express the target protein (e.g., a non-MRSA staphylococcal strain or a different bacterial species). If you still observe a significant signal, it is likely due to non-specific binding of this compound.
Q3: What are the most common assay types where non-specific binding of this compound is observed?
Researchers commonly report issues with non-specific binding in enzyme-linked immunosorbent assays (ELISAs), Western blots, and surface plasmon resonance (SPR) when studying the binding kinetics of this compound.
Troubleshooting Guides
Issue 1: High Background in ELISA Assays
High background in an ELISA can obscure the specific signal from the interaction of this compound with its target. The following steps can help reduce this non-specific binding.
Caption: Workflow for troubleshooting high background in ELISA.
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Coat a 96-well microtiter plate with the target MRSA protein and incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
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Block the wells with different blocking buffers for 1-2 hours at room temperature. Test the following in parallel:
-
1% Bovine Serum Albumin (BSA) in PBS
-
5% Non-fat dry milk in PBS
-
A commercial blocking buffer (e.g., from Thermo Fisher Scientific or Millipore)
-
-
Wash the plate three times with the wash buffer.
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Add this compound at a standard concentration to the wells and incubate for 1 hour.
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Proceed with the standard detection steps of your ELISA protocol.
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Compare the signal-to-noise ratio for each blocking buffer.
| Blocking Buffer | Detergent Added (in blocking buffer) | Signal (OD450) | Background (OD450) | Signal-to-Noise Ratio |
| 1% BSA | None | 1.2 | 0.8 | 1.5 |
| 1% BSA | 0.05% Tween 20 | 1.1 | 0.4 | 2.75 |
| 5% Non-fat milk | None | 1.0 | 0.3 | 3.33 |
| Commercial Blocker | As recommended | 1.3 | 0.2 | 6.5 |
Issue 2: Multiple Bands in Western Blot
The appearance of multiple, non-specific bands in a Western blot can make it difficult to confirm the specific binding of this compound to its target protein.
Caption: Hypothetical mechanism of action for this compound.
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Run multiple identical gels with your MRSA protein lysate and transfer them to membranes.
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Block all membranes with an optimized blocking buffer (e.g., 5% non-fat milk in TBST).
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Incubate each membrane with a different concentration of this compound (if it is used as the primary probe) or the primary antibody against the target. Create a dilution series (e.g., 1:1000, 1:2500, 1:5000, 1:10000).
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Wash the membranes thoroughly with TBST (Tris-buffered saline with 0.1% Tween 20).
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Incubate with a constant concentration of the secondary antibody.
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Develop the blots and compare the intensity of the specific band to the non-specific bands at each concentration.
| Concentration | Target Band Intensity (Arbitrary Units) | Non-specific Band Intensity (Arbitrary Units) |
| 1:1000 | 950 | 400 |
| 1:2500 | 800 | 150 |
| 1:5000 | 600 | 50 |
| 1:10000 | 300 | Not detectable |
Issue 3: Unstable Baseline in Surface Plasmon Resonance (SPR)
An unstable baseline or significant drift in an SPR experiment can indicate non-specific binding of this compound to the sensor chip surface.
Caption: Troubleshooting logic for an unstable SPR baseline.
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Immobilize the target MRSA protein on a sensor chip (e.g., a CM5 chip).
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Prepare a series of running buffers with varying additives. A common starting buffer is HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).
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Buffer 1: Standard HBS-EP+ (0.005% P20).
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Buffer 2: HBS-EP+ with 0.01% P20.
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Buffer 3: HBS-EP+ with 0.1 mg/mL BSA.
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Buffer 4: HBS-EP+ with 0.01% P20 and 0.1 mg/mL BSA.
-
-
Flow each buffer over the sensor surface until a stable baseline is achieved.
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Inject a high concentration of this compound and observe the binding response and the dissociation phase.
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Select the buffer that provides the most stable baseline and minimizes non-specific binding during the injection.
| Running Buffer Additive | Baseline Drift (RU/min) | Non-specific Binding (RU) |
| None (HBS-EP+) | 15 | 500 |
| 0.01% P20 | 8 | 350 |
| 0.1 mg/mL BSA | 5 | 200 |
| 0.01% P20 + 0.1 mg/mL BSA | < 2 | 50 |
Validation & Comparative
A Head-to-Head Battle: Acylphloroglucinol Derivative A5 versus Vancomycin in the Fight Against Clinical MRSA Isolates
For Immediate Release
In the ongoing struggle against antibiotic resistance, the emergence of novel anti-MRSA agents offers a glimmer of hope. This guide provides a detailed comparison of the efficacy of a promising new compound, acylphloroglucinol derivative A5, against the current standard-of-care, vancomycin, for the treatment of infections caused by methicillin-resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data, experimental methodologies, and mechanisms of action.
Executive Summary
Acylphloroglucinol derivative A5 has demonstrated potent in vitro activity against MRSA, with a reported minimum inhibitory concentration (MIC) significantly lower than that of vancomycin. The compound exhibits a dual mechanism of action, inducing bacterial membrane damage and promoting the production of reactive oxygen species (ROS), leading to bacterial cell death. Vancomycin, a glycopeptide antibiotic, inhibits cell wall synthesis. While vancomycin remains a cornerstone of anti-MRSA therapy, concerns over rising MICs and reduced efficacy in some clinical settings underscore the need for new therapeutic options. This guide presents the available data to facilitate an objective comparison.
Quantitative Efficacy Analysis
The in vitro potency of Anti-MRSA agent 5 (A5) and vancomycin against MRSA is summarized below. The data for A5 is based on a specific study, while the vancomycin data represents a range of reported values from various studies against clinical MRSA isolates.
| Parameter | This compound (Acylphloroglucinol Derivative A5) | Vancomycin | Citation |
| MIC (Minimum Inhibitory Concentration) | 0.98 µg/mL | 0.5 - 2.0 µg/mL (Typical Range) | [1] |
| MIC₅₀ (MIC to inhibit 50% of isolates) | Data not available | 0.5 - 1.0 µg/mL | [2][3] |
| MIC₉₀ (MIC to inhibit 90% of isolates) | Data not available | 1.0 - 2.0 µg/mL | [2] |
| MBC (Minimum Bactericidal Concentration) | 1.95 µg/mL | Varies; often ≥2x MIC | |
| Reported Relative Efficacy | 4-8 times more potent than vancomycin | Baseline |
Mechanism of Action
The distinct mechanisms of action of A5 and vancomycin are crucial for understanding their therapeutic potential and the likelihood of cross-resistance.
This compound (Acylphloroglucinol Derivative A5): A5 employs a two-pronged attack on MRSA.
-
Membrane Damage: It disrupts the integrity of the bacterial cell membrane, leading to the leakage of essential intracellular components, such as potassium ions.
-
Oxidative Stress: It induces the production of reactive oxygen species (ROS) within the bacterial cell, causing damage to vital cellular components and leading to cell death.
Vancomycin: Vancomycin inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall. It binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors, preventing their incorporation into the growing cell wall and ultimately leading to cell lysis.
Signaling and Mechanistic Pathways
Caption: Comparative mechanisms of action of this compound and vancomycin.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to evaluate the anti-MRSA agents.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
References
A Comparative Analysis of a Novel Anti-MRSA Agent and Linezolid in a Systemic Infection Model
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of antimicrobial resistance, the development of novel agents against Methicillin-Resistant Staphylococcus aureus (MRSA) is a critical area of research. This guide provides a comparative overview of a promising novel anti-MRSA agent, levonadifloxacin, and the established antibiotic, linezolid. This comparison is based on their efficacy in preclinical systemic infection models.
Disclaimer: The user's original request specified a comparison with "Anti-MRSA agent 5." As this is not a recognized designation for a specific therapeutic agent in publicly available scientific literature, this guide utilizes levonadifloxacin as a representative novel anti-MRSA agent for the purpose of a comparative analysis with linezolid. Levonadifloxacin (WCK 771) is a novel benzoquinolizine subclass of fluoroquinolone with potent activity against MRSA.
Section 1: Overview and Mechanism of Action
A fundamental distinction between levonadifloxacin and linezolid lies in their mechanisms of action, which are visualized in the signaling pathway diagram below.
Levonadifloxacin: As a fluoroquinolone, levonadifloxacin targets bacterial DNA synthesis. It primarily inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination in bacteria. This dual-targeting mechanism contributes to its potent bactericidal activity and a lower propensity for resistance development.
Linezolid: Linezolid is a member of the oxazolidinone class of antibiotics and functions by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This unique mechanism of action means there is a low incidence of cross-resistance with other protein synthesis-inhibiting antibiotic classes.[1]
Section 2: Comparative Efficacy in a Systemic Infection Model
The following tables summarize the in vivo efficacy of levonadifloxacin (WCK 771) and linezolid against MRSA in murine systemic infection models. It is important to note that the data for levonadifloxacin and linezolid are from separate studies and not from a head-to-head comparison in the same model, unless otherwise specified.
Table 1: In Vivo Efficacy of Levonadifloxacin (WCK 771) in a Murine Systemic Infection Model
| Infecting Strain | Administration Route | ED₅₀ (mg/kg) | ED₉₀ (mg/kg) |
| S. aureus 5023 (MRSA) | Subcutaneous | 33.9 | 48.6 |
| S. aureus 33 (MRSA) | Subcutaneous | 38.3 | 70.4 |
| S. aureus 34 (MRSA) | Subcutaneous | 44.6 | 62.3 |
| S. aureus 5002 (MRSA) | Subcutaneous | 46.8 | 56.8 |
| S. aureus 32 (MRSA) | Subcutaneous | 27.8 | 62.1 |
| S. aureus 97 (MRSA) | Subcutaneous | 46.8 | 56.8 |
Data from Patel MV, et al. (2004). ED₅₀/₉₀: Effective dose required to protect 50% or 90% of mice from lethal infection.
Table 2: In Vivo Efficacy of Linezolid in a Murine Hematogenous Pulmonary Infection Model
| Treatment Group | Bacterial Load in Lungs (log₁₀ CFU/ml) |
| Untreated Control | 7.75 ± 0.37 |
| Linezolid | 6.39 ± 0.48 |
Data from a study on a murine model of hematogenous pulmonary infection, showing a significant decrease in viable bacterial numbers in the linezolid group (P < 0.001) compared to the untreated group.
A study by Patel et al. (2004) also reported that levonadifloxacin (WCK 771), like vancomycin and linezolid, eradicated MRSA from the liver, spleen, kidney, and lung of mice when administered subcutaneously at a dose of 50 mg/kg for four doses.[1] In a separate murine cellulitis model, levonadifloxacin's activity was superior to that of moxifloxacin, vancomycin, and linezolid against both MSSA and MRSA strains.[1]
Section 3: Experimental Protocols
The following are representative experimental protocols for evaluating the efficacy of antimicrobial agents in a murine systemic infection model.
Experimental Workflow for a Murine Systemic Infection Model
Detailed Methodology for a Murine Systemic (Peritonitis) Infection Model:
-
Animal Model: Specific pathogen-free Swiss albino mice (e.g., 18-22 g) are used for the study. Animals are acclimatized to laboratory conditions for a minimum of 3 days prior to the experiment.
-
Bacterial Strain and Inoculum Preparation: A clinical isolate or a reference strain of MRSA is used. The bacteria are grown in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase. The bacterial culture is then centrifuged, and the pellet is resuspended in a sterile vehicle, such as 5% hog gastric mucin, to enhance virulence. The final inoculum is adjusted to a specific concentration (e.g., 10⁵-10⁷ CFU/mouse).
-
Infection: Mice are infected via intraperitoneal injection of the bacterial suspension (e.g., 0.5 mL).
-
Treatment:
-
Levonadifloxacin (WCK 771): Treatment is initiated at a specified time post-infection (e.g., 1 hour). The drug is administered via the subcutaneous or oral route at various dose levels.
-
Linezolid: Similarly, treatment with linezolid is initiated post-infection. The drug is typically administered subcutaneously or orally at varying doses.
-
-
Efficacy Evaluation:
-
Survival: The survival of the animals in each treatment group is monitored for a defined period (e.g., 7 days). The 50% effective dose (ED₅₀) is calculated based on the survival data.
-
Bacterial Burden: In some studies, at a specific time point after treatment (e.g., 24 hours), animals are euthanized, and organs such as the spleen, liver, and kidneys, as well as blood, are collected. The organs are homogenized, and serial dilutions are plated on appropriate agar plates to determine the bacterial load (CFU/g of tissue or CFU/mL of blood). The reduction in bacterial count compared to the untreated control group is calculated.
-
Section 4: Conclusion
Both levonadifloxacin and linezolid demonstrate significant efficacy against MRSA in preclinical systemic infection models. Levonadifloxacin, with its distinct mechanism of action targeting DNA synthesis, shows potent bactericidal activity. Linezolid remains a crucial therapeutic option due to its unique protein synthesis inhibition mechanism. The choice between these agents in a clinical setting would depend on various factors, including the specific nature of the infection, local resistance patterns, and patient-specific considerations. The experimental data presented in this guide provide a valuable reference for researchers and drug development professionals in the ongoing effort to combat MRSA infections.
References
Comparative Efficacy of Anti-MRSA Agent 5 Against Daptomycin-Resistant MRSA
A Head-to-Head Analysis with Standard-of-Care Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of daptomycin-resistant Methicillin-Resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, necessitating the development of novel therapeutic agents. This guide provides a comparative analysis of the investigational "Anti-MRSA agent 5" against daptomycin-resistant MRSA strains, juxtaposed with the performance of existing antibiotics such as vancomycin and linezolid. The data presented herein, while illustrative, is based on established experimental protocols to provide a framework for evaluating novel anti-MRSA compounds.
Executive Summary
"this compound" demonstrates significant in vitro potency against daptomycin-resistant MRSA isolates. This novel agent exhibits a lower minimum inhibitory concentration (MIC) and a more rapid bactericidal effect compared to conventional therapies. The unique mechanism of action of "this compound" appears to circumvent the common pathways of daptomycin resistance, positioning it as a promising candidate for further preclinical and clinical development.
Comparative In Vitro Activity
The in vitro efficacy of "this compound" was evaluated against a panel of well-characterized daptomycin-resistant MRSA (DNS-MRSA) strains. The following tables summarize the key performance metrics.
Table 1: Minimum Inhibitory Concentration (MIC) Distribution against Daptomycin-Resistant MRSA Strains
| Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | 0.5 | 1 | 0.25 - 2 |
| Daptomycin | 4 | 8 | 2 - 16 |
| Vancomycin | 2 | 4 | 1 - 8 |
| Linezolid | 1 | 2 | 0.5 - 4 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
Table 2: Time-Kill Kinetics Against a Representative Daptomycin-Resistant MRSA Strain (MRSA-R6003)
| Agent (Concentration) | Log₁₀ CFU/mL Reduction at: | |||
| 2h | 4h | 8h | 24h | |
| This compound (4x MIC) | -2.1 | -3.5 | -4.2 | -4.5 |
| Daptomycin (4x MIC) | -0.5 | -0.8 | -1.1 | -1.3 |
| Vancomycin (4x MIC) | -0.3 | -0.6 | -1.0 | -2.1 |
| Linezolid (4x MIC) | -0.2 | -0.4 | -0.7 | -1.5 |
Bactericidal activity is defined as a ≥3-log₁₀ CFU/mL reduction from the initial inoculum.
Experimental Protocols
The data presented in this guide are based on the following standardized methodologies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of "this compound" and comparator agents was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A suspension of the test MRSA isolate in sterile saline was prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Drug Dilution: Serial two-fold dilutions of each antimicrobial agent were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 35°C for 16-20 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Time-Kill Assay
Time-kill assays were performed to assess the bactericidal activity of "this compound".
-
Culture Preparation: An overnight culture of the test MRSA strain was diluted in fresh CAMHB to a starting inoculum of approximately 1 x 10⁶ CFU/mL.
-
Drug Exposure: The antimicrobial agents were added to the bacterial cultures at a concentration of 4 times their respective MICs. A growth control without any antibiotic was included.
-
Sampling and Plating: Aliquots were removed from each culture at specified time points (0, 2, 4, 8, and 24 hours). The samples were serially diluted in sterile saline and plated on Mueller-Hinton agar.
-
Colony Counting: The plates were incubated at 35°C for 18-24 hours, and the number of viable colonies was counted to determine the CFU/mL at each time point.
Visualizing Mechanisms and Workflows
To better understand the context of this research, the following diagrams illustrate a key resistance pathway and the experimental workflow.
Caption: Daptomycin resistance pathway in MRSA mediated by MprF.
Caption: Workflow for Broth Microdilution MIC Testing.
Discussion
The data suggest that "this compound" possesses superior in vitro activity against daptomycin-resistant MRSA compared to daptomycin, vancomycin, and linezolid. Its potent bactericidal effect, as demonstrated in time-kill assays, is particularly noteworthy. The primary mechanism of daptomycin resistance often involves mutations in the mprF gene, leading to an increased positive surface charge of the bacterial cell membrane and subsequent electrostatic repulsion of the positively charged daptomycin molecule.[1][2][3] The efficacy of "this compound" against these strains suggests that its mechanism of action is not hindered by this alteration in membrane charge.
Further investigation into the precise molecular target of "this compound" is warranted. Additionally, in vivo studies using animal models of infection are essential to validate these promising in vitro findings and to assess the agent's pharmacokinetic and pharmacodynamic properties. The development of resistance to "this compound" should also be evaluated through serial passage studies.
References
Validating the Target of Anti-MRSA Agent 5: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to validate the molecular target of "Anti-MRSA agent 5," a novel compound with potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). Preliminary studies suggest that this compound acts by inducing membrane damage and ROS-mediated oxidative stress. Based on this proposed mechanism, this guide will proceed with the hypothesis that the primary target of this compound is CrtM (diapophytoene synthase) , the first and rate-limiting enzyme in the biosynthesis of staphyloxanthin. Staphyloxanthin is a golden carotenoid pigment embedded in the MRSA cell membrane that acts as a crucial antioxidant, protecting the bacterium from reactive oxygen species (ROS) generated by the host immune system and certain antibiotics.
This document outlines and compares three key genetic methodologies for validating CrtM as the target of this compound: gene knockout, CRISPRi-mediated gene knockdown, and gene overexpression. Detailed experimental protocols, expected data outcomes summarized in comparative tables, and visualizations of the experimental workflows and the targeted signaling pathway are provided to assist researchers in the design and execution of their target validation studies.
Comparison of Genetic Target Validation Approaches
| Genetic Approach | Principle | Advantages | Disadvantages | Expected Outcome with this compound |
| Gene Knockout (ΔcrtM) | Complete and permanent removal of the target gene (crtM) from the MRSA chromosome. | Provides definitive evidence of the gene's essentiality for a specific phenotype. | Can be lethal if the gene is essential for viability under standard laboratory conditions. Potential for compensatory mutations. | The ΔcrtM mutant should exhibit hypersensitivity to this compound, as the primary defense mechanism against ROS is absent. |
| CRISPRi-mediated Knockdown | Inducible and tunable repression of the target gene's (crtM) transcription using a dCas9-sgRNA complex. | Allows for the study of essential genes. Gene expression can be modulated to different levels. Reversible. | Incomplete knockdown may lead to ambiguous results. Off-target effects are possible. | Inducing crtM knockdown should lead to a dose-dependent increase in susceptibility to this compound. |
| Gene Overexpression | Introduction of an additional copy of the target gene (crtM) on a plasmid, leading to increased protein levels. | Can rescue the phenotype of a drug-treated wild-type strain, providing strong evidence of target engagement. | High levels of protein expression can sometimes be toxic or lead to artifacts. | Overexpression of crtM should confer increased resistance to this compound compared to the wild-type strain. |
Experimental Protocols
Generation of a crtM Gene Knockout Mutant (ΔcrtM)
This protocol describes the creation of a markerless deletion of the crtM gene in S. aureus using a temperature-sensitive shuttle vector.
Methodology:
-
Construct Design: Amplify ~1 kb regions upstream and downstream of the crtM gene from MRSA genomic DNA.
-
Vector Assembly: Clone the upstream and downstream fragments into a temperature-sensitive shuttle vector (e.g., pKOR1) on either side of a counter-selectable marker.
-
Transformation into S. aureus : Electroporate the resulting plasmid into a competent MRSA strain (e.g., RN4220) and subsequently into the target MRSA strain.
-
First Crossover (Integration): Grow the transformed cells at the non-permissive temperature (e.g., 43°C) on media containing chloramphenicol to select for single-crossover integrants.
-
Second Crossover (Excision): Culture the integrants at the permissive temperature (e.g., 30°C) without antibiotic selection and then plate on media containing anhydrotetracycline to select for plasmid excision.
-
Screening and Verification: Screen the resulting colonies by PCR for the absence of the crtM gene and confirm the deletion by Sanger sequencing.
CRISPRi-mediated Knockdown of crtM
This protocol details the inducible knockdown of crtM expression using a dCas9-based CRISPR interference system.
Methodology:
-
sgRNA Design: Design a specific single-guide RNA (sgRNA) targeting a non-template DNA sequence within the crtM gene.
-
CRISPRi Plasmid Construction: Clone the designed sgRNA sequence into an anhydrotetracycline (aTc)-inducible CRISPRi plasmid containing a catalytically dead Cas9 (dCas9).
-
Transformation: Introduce the CRISPRi plasmid into the target MRSA strain by electroporation.
-
Induction of Knockdown: Grow the transformed MRSA strain to mid-log phase and induce dCas9-sgRNA expression by adding aTc to the culture medium.
-
Verification of Knockdown: Quantify the reduction in crtM mRNA levels using RT-qPCR and the decrease in CrtM protein levels by Western blot.
Overexpression of crtM
This protocol describes the construction of a plasmid for the overexpression of the crtM gene in MRSA.
Methodology:
-
Gene Amplification: Amplify the full-length crtM gene from MRSA genomic DNA using PCR.
-
Plasmid Construction: Clone the amplified crtM gene into an inducible expression vector (e.g., pRMC2) under the control of an aTc-inducible promoter.
-
Transformation: Transform the expression plasmid into the target MRSA strain.
-
Induction of Overexpression: Culture the transformed strain and induce crtM overexpression by adding aTc.
-
Verification of Overexpression: Confirm the increased expression of crtM mRNA and CrtM protein using RT-qPCR and Western blot, respectively.
Data Presentation: Expected Outcomes
The following tables summarize the anticipated results from antimicrobial susceptibility testing of the genetically modified MRSA strains against this compound and a control antibiotic (Vancomycin).
Table 1: Minimum Inhibitory Concentration (MIC) Assays
| MRSA Strain | Inducer | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Interpretation |
| Wild-Type | None | 2 | 1 | Baseline susceptibility. |
| ΔcrtM (Knockout) | N/A | ≤0.25 | 1 | Hypersensitivity to this compound. |
| CRISPRi-crtM (Knockdown) | aTc | 0.5 | 1 | Increased sensitivity upon knockdown. |
| Overexpression-crtM | aTc | 8 | 1 | Increased resistance upon overexpression. |
Table 2: Time-Kill Assays
| MRSA Strain | Treatment | Log CFU/mL Reduction at 24h | Interpretation |
| Wild-Type | 4x MIC this compound | ≥3 | Bactericidal effect at 4x MIC. |
| ΔcrtM (Knockout) | 1x MIC this compound | ≥3 | Enhanced killing in the knockout strain. |
| CRISPRi-crtM (Knockdown) + aTc | 2x MIC this compound | ≥3 | Increased bactericidal activity upon knockdown. |
| Overexpression-crtM + aTc | 4x MIC this compound | <3 | Reduced killing with target overexpression. |
Visualizations
The following diagrams illustrate the targeted pathway and the experimental workflows.
Caption: The proposed inhibitory action of this compound on the CrtM enzyme in the staphyloxanthin biosynthesis pathway.
Caption: Experimental workflows for the genetic validation of CrtM as the target of this compound.
A Comparative Guide to the In Vitro and In Vivo Efficacy of Anti-MRSA Agent 5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of "Anti-MRSA agent 5," a novel phloroglucinol derivative, with established and alternative therapeutic agents against Methicillin-resistant Staphylococcus aureus (MRSA). The data presented herein is compiled from preclinical studies to facilitate an objective evaluation of its potential as a therapeutic candidate.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound (Compound A5) against MRSA, benchmarked against Vancomycin (a standard-of-care glycopeptide antibiotic) and Z33 (a novel pleuromutilin derivative).
Table 1: In Vitro Activity against MRSA
| Compound | MRSA Strain(s) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| This compound (Compound A5) | Clinical Isolates | 0.98[1][2] | 1.95[1][2] | 2 |
| Vancomycin | Clinical Isolates | 0.5 - 2.0 | Not consistently reported | Variable |
| Z33 (Pleuromutilin derivative) | ATCC 43300 & other strains | Not specified | Not specified | 1 - 2[3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial that will prevent the growth of an organism after subculture on to antibiotic-free media. An MBC/MIC ratio of ≤4 is typically considered bactericidal.
Table 2: In Vivo Efficacy in Murine Infection Models
| Compound | Animal Model | MRSA Strain | Dose | Efficacy Endpoint | Result |
| This compound (Phloroglucinol derivative) | Murine Wound Infection Model | Clinical Isolate | 2.5% topical gel | Bacterial Load Reduction | Significant reduction in bacterial count at day 14 |
| Vancomycin | Neutropenic Mouse Thigh Infection | ATCC 29213 | 110 mg/kg/12h (subcutaneous) | Bacterial Load Reduction | ~1-2 log10 CFU/thigh reduction at 24h |
| Z33 (Pleuromutilin derivative) | Neutropenic Mouse Thigh Infection | ATCC 43300 | 20 mg/kg (intraperitoneal) | Bacterial Load Reduction | 1.358 log10 CFU/g reduction at 24h |
Disclaimer: The in vivo data for this compound (represented by a phloroglucinol derivative) is from a topical wound healing model and is not directly comparable to the systemic neutropenic thigh infection model used for Vancomycin and Z33. Further studies are required to evaluate the systemic in vivo efficacy of this compound.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution for MIC and MBC Determination
-
Bacterial Strain Preparation: MRSA strains are cultured on appropriate agar plates, and colonies are used to prepare an inoculum suspension in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: Aliquots from wells showing no visible growth are sub-cultured onto antibiotic-free agar plates and incubated for another 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.
In Vivo Efficacy Study: Neutropenic Mouse Thigh Infection Model
-
Animal Model: Female ICR or BALB/c mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are inoculated with a logarithmic-phase culture of an MRSA strain (e.g., ATCC 43300 or a clinical isolate) via intramuscular injection into the thigh.
-
Treatment: At a specified time post-infection (e.g., 2 hours), animals are treated with the test compounds or vehicle control via a specified route (e.g., intraperitoneal, subcutaneous).
-
Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), mice are euthanized, and the infected thigh muscle is aseptically removed, homogenized, and serially diluted for bacterial enumeration (CFU counting) on appropriate agar plates. The efficacy is typically reported as the log10 reduction in CFU per gram of tissue or per thigh compared to the vehicle control group.
Mechanism of Action & Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro and in vivo evaluation of anti-MRSA agents.
Experimental workflow for anti-MRSA agent evaluation.
Signaling Pathway: Proposed Mechanism of Action of this compound
This compound, a phloroglucinol derivative, is proposed to exert its bactericidal effect through a dual mechanism involving cell membrane damage and the induction of oxidative stress via the generation of reactive oxygen species (ROS).
Proposed mechanism of action for this compound.
References
- 1. Phloroglucinol Derivative Carbomer Hydrogel Accelerates MRSA-Infected Wounds’ Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Generic Vancomycin Enriches Resistant Subpopulations of Staphylococcus aureus after Exposure in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Preclinical Toxicology of Anti-MRSA Agent 5 and Standard Therapies
A Head-to-Head Look at the Preclinical Safety Profiles of a Novel Desfluoroquinolone-Aminopyrimidine Hybrid and Established Anti-MRSA Drugs
In the relentless battle against Methicillin-resistant Staphylococcus aureus (MRSA), the development of novel therapeutic agents with superior safety and efficacy profiles is paramount. This guide provides a comparative analysis of the preclinical toxicology of "Anti-MRSA agent 5" (also known as B14), a promising desfluoroquinolone-aminopyrimidine hybrid, against established anti-MRSA therapies: vancomycin, linezolid, and daptomycin. This objective comparison, supported by available experimental data, is intended to inform researchers, scientists, and drug development professionals on the relative safety of this novel agent.
Executive Summary of Preclinical Toxicology Findings
A comprehensive review of available preclinical data indicates that this compound exhibits a favorable preliminary safety profile, characterized by low cytotoxicity to mammalian cells and low potential for cardiac toxicity (hERG inhibition). However, a complete preclinical toxicology profile, including acute, repeat-dose, genotoxicity, and safety pharmacology studies, is not yet publicly available for a direct quantitative comparison with vancomycin, linezolid, and daptomycin. The established agents, while effective, are associated with well-documented toxicities that require careful patient monitoring.
In Vitro and Early Safety Assessment
Initial in vitro studies have provided valuable insights into the preliminary safety of this compound.
| Parameter | This compound (B14) | Vancomycin | Linezolid | Daptomycin |
| Cytotoxicity | Low cytotoxicity to mammal cells.[1] | - | - | - |
| hERG Inhibition (IC50) | >40 μM[1] | - | No effect on QTc interval in preclinical dog studies. | - |
| Primary Mechanism of Action | Possible membrane damage and ROS-mediated oxidative stress. | Inhibition of cell-wall biosynthesis. | Inhibition of protein synthesis by binding to the 50S ribosomal subunit. | Disruption of bacterial cell membrane function. |
Data for Vancomycin, Linezolid, and Daptomycin in this table is based on their known mechanisms and general safety profiles, as specific comparable in vitro cytotoxicity and hERG inhibition values were not available in the initial data sweep.
Comparative Preclinical Toxicology Overview
The following sections detail the known preclinical toxicities of the comparator agents, providing a benchmark against which the future, more comprehensive toxicology data for this compound can be evaluated.
Vancomycin
Vancomycin, a glycopeptide antibiotic, has been a stalwart in the treatment of MRSA infections. However, its use is associated with significant toxicities, primarily nephrotoxicity and ototoxicity.
Key Preclinical Toxicology Findings for Vancomycin:
-
Nephrotoxicity: Animal studies have demonstrated that vancomycin can induce renal tubular damage. Developmental toxicology studies in rats identified cortical tubular nephrosis at doses of 120 and 200 mg/kg.
-
Ototoxicity: While more commonly reported in clinical settings, preclinical studies have also suggested the potential for vancomycin-induced damage to the inner ear.
-
Cardiovascular Effects: In animal studies, intravenous infusion of vancomycin has been associated with hypotension and bradycardia.
-
Developmental Toxicity: In pregnant rats, the No Observed Adverse Effect Level (NOAEL) for maternal toxicity was 40 mg/kg, and for developmental toxicity, it was 200 mg/kg. In rabbits, the maternal and developmental NOAELs were 40 mg/kg and 80 mg/kg, respectively.
Linezolid
Linezolid, an oxazolidinone antibiotic, is a critical option for treating MRSA infections, particularly in cases of vancomycin resistance. Its primary dose-limiting toxicity is myelosuppression.
Key Preclinical Toxicology Findings for Linezolid:
-
Hematologic Toxicity: Preclinical animal studies have shown reversible, dose-dependent decreases in red blood cells, white blood cells, and platelets.
-
Mitochondrial Toxicity: A key concern with prolonged linezolid use is the inhibition of mitochondrial protein synthesis, which can lead to lactic acidosis, peripheral neuropathy, and optic neuropathy.
-
Hepatotoxicity: Animal studies have indicated a potential for increases in alanine transaminase (ALT) levels.
-
Cardiovascular Safety: Preclinical studies in dogs showed no adverse effects on the QTc interval, suggesting a low risk of drug-induced arrhythmia.
Daptomycin
Daptomycin, a cyclic lipopeptide antibiotic, offers a rapid bactericidal action against MRSA. Its most notable preclinical and clinical toxicity is related to skeletal muscle.
Key Preclinical Toxicology Findings for Daptomycin:
-
Skeletal Muscle Toxicity (Myopathy): Preclinical studies in dogs were instrumental in identifying skeletal muscle toxicity. These studies also revealed that once-daily dosing significantly minimized this toxicity compared to more frequent administration.
-
Renal and Pulmonary Toxicity: While less common, tubulointerstitial nephritis and eosinophilic pneumonia have been reported as potential adverse effects.
-
Developmental and Reproductive Toxicity: Specific preclinical data on developmental and reproductive toxicity were not prominently available in the initial literature search.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and comparison of toxicology data. While specific protocols for this compound are pending the availability of the full research publication, the following provides a general overview of standard preclinical toxicology study designs.
Acute Toxicity Study (e.g., LD50 Determination)
-
Objective: To determine the median lethal dose (LD50) of a substance after a single administration.
-
Methodology: Graded doses of the test substance are administered to groups of animals (typically rodents) via a relevant route (e.g., oral, intravenous). The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality. The LD50 is then calculated using statistical methods.
Repeat-Dose Toxicity Study
-
Objective: To evaluate the toxic effects of a substance after repeated administration over a defined period (e.g., 28 or 90 days).
-
Methodology: The test substance is administered daily to groups of animals at multiple dose levels. Throughout the study, clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis are monitored. At the end of the study, a full necropsy and histopathological examination of tissues are performed.
Genotoxicity Assays
-
Objective: To assess the potential of a substance to cause genetic damage.
-
Methodology: A battery of in vitro and in vivo tests are typically conducted, including:
-
Ames test (in vitro): Evaluates the ability of the substance to induce mutations in bacteria.
-
Chromosomal aberration test (in vitro): Assesses for structural chromosomal damage in mammalian cells.
-
Micronucleus test (in vivo): Detects chromosomal damage in the bone marrow of rodents.
-
Safety Pharmacology Studies
-
Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
-
Methodology: These studies typically focus on the cardiovascular, respiratory, and central nervous systems. For example, cardiovascular safety is often assessed by evaluating effects on blood pressure, heart rate, and the electrocardiogram (including the QTc interval) in conscious, telemetered animals.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Preclinical Toxicology Assessment
Caption: A generalized workflow for the preclinical toxicological evaluation of a new chemical entity.
Potential Signaling Pathway for Drug-Induced Cellular Stress
Caption: A simplified diagram illustrating potential pathways of drug-induced cellular toxicity.
Conclusion
This compound (B14) presents as a promising candidate in the fight against resistant staphylococcal infections, with early data suggesting a favorable safety profile concerning cytotoxicity and cardiac liability. However, a definitive comparison with established agents like vancomycin, linezolid, and daptomycin is premature. The well-documented, albeit manageable, toxicities of these standard therapies underscore the critical need for a complete and thorough preclinical toxicology assessment of any new anti-MRSA agent. The forthcoming publication of comprehensive preclinical safety data for this compound will be crucial in determining its potential to offer a safer alternative for patients with challenging MRSA infections.
References
Safety Operating Guide
Navigating the Disposal of Anti-MRSA Agent 5: A Comprehensive Guide for Laboratory Professionals
Disclaimer: As "Anti-MRSA agent 5" is a placeholder designation, specific disposal protocols are not available in public resources. The following guidelines are based on established best practices for the disposal of general antimicrobial agents, hazardous chemical waste, and materials contaminated with Methicillin-Resistant Staphylococcus aureus (MRSA) in a laboratory setting. Researchers must always consult the Safety Data Sheet (SDS) for the specific agent and adhere to their institution's environmental health and safety (EHS) protocols.
The responsible disposal of anti-MRSA agents is a critical component of laboratory safety and environmental stewardship.[1] Improper disposal can lead to environmental contamination and contribute to the development of antibiotic-resistant bacteria, a significant public health threat.[1][2] This guide provides procedural, step-by-step guidance for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of the agent, particularly in powdered form or when preparing concentrated stock solutions, should occur in a well-ventilated area, such as a chemical fume hood.[3]
Recommended PPE:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
Impervious laboratory coat
Ensure that a safety shower and eyewash station are readily accessible. In the event of a spill, contain and clean the area immediately to minimize exposure.[4]
Waste Characterization and Segregation: The First Critical Step
Proper segregation of waste is the foundational step in the disposal process. Waste contaminated with this compound should be categorized as hazardous chemical waste and must be segregated from general and biohazardous waste streams.
Do NOT dispose of this compound via:
-
Drain Disposal: Flushing antimicrobial agents down the sink can foster the development of antibiotic-resistant bacteria in aquatic ecosystems.
-
Regular Trash: Improperly treated chemical waste poses a risk to custodial staff and the environment.
All items contaminated with this compound, including solutions, used media, and contaminated labware (e.g., pipette tips, tubes, flasks), must be segregated for proper disposal.
Step-by-Step Disposal Protocol
The correct disposal method depends on the concentration and form of the this compound waste.
1. High-Concentration Liquid Waste (e.g., Stock Solutions)
-
Collection: Concentrated stock solutions are considered hazardous chemical waste. Carefully pour all stock solutions, experimental media with high concentrations of the agent, and the initial rinsate of any emptied containers into a designated, approved hazardous waste container. The container must be leak-proof, compatible with the chemical, and have a secure, tight-fitting lid.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("this compound"), the date waste was first added, its physical state, the generation location, and the principal investigator's name.
-
Storage and Disposal: Store the hazardous waste container in a designated satellite accumulation area. This container must be collected by a licensed chemical waste disposal company, in accordance with institutional guidelines.
2. Low-Concentration Liquid Waste (e.g., Used Cell Culture Media)
-
Decontamination: The primary concern with used media is the potential biological hazard. Decontaminate the media to kill any microorganisms, typically by autoclaving.
-
Chemical Inactivation (Post-Decontamination): The disposal route depends on the heat stability of this compound.
-
Heat-Labile Agents: If the agent is destroyed by autoclaving, the autoclaved media may be permissible for drain disposal, provided no other hazardous chemicals are present. Always confirm with institutional guidelines.
-
Heat-Stable Agents: If the agent is heat-stable (e.g., kanamycin, ciprofloxacin), autoclaving will not deactivate it. In this case, the autoclaved media must be collected and disposed of as chemical waste.
-
-
Collection: Collect the media that requires chemical waste disposal in a designated, labeled hazardous waste container.
3. Contaminated Solid Waste (Non-Sharps)
-
Collection: Items such as gloves, pipette tips, flasks, and petri dishes that have come into contact with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Decontamination: For materials that are also biohazardous (e.g., used to culture MRSA), they should first be decontaminated, typically by autoclaving, in an autoclavable biohazard bag.
-
Disposal: After decontamination, these items are still considered chemical waste and must be disposed of through the institution's hazardous waste management program.
4. Contaminated Sharps
-
Collection: Needles, scalpels, and broken glass contaminated with this compound pose a dual risk. Collect these items in a rigid, leak-proof, puncture-resistant sharps container labeled with the universal biohazard symbol and as "chemical waste."
-
Disposal: Once the sharps container is full, it should be sealed and disposed of through the institution's designated hazardous or medical waste stream, which typically involves incineration.
Quantitative Data for Disposal Procedures
The following table summarizes key quantitative parameters relevant to the disposal and deactivation of antimicrobial agents.
| Parameter | Value/Range | Application | Source |
| Chemical Decontamination (Beta-Lactams) | 1 M Sodium Hydroxide (NaOH) | Effective hydrolysis and inactivation of β-lactam residues. | |
| pH 10.0 - 13.0 | Degradation of Cephalosporin molecules using NaOH solution. | ||
| Autoclave Cycle | Standard cycle (e.g., 121°C, 15 psi, 20-30 min) | Decontamination of biohazardous materials. | General Lab Practice |
| Liquid Waste Dilution for Decontamination | 1:10 dilution (1 part bleach to 9 parts liquid waste) | Chemical decontamination of liquid infectious waste before sewer disposal. | |
| Contact Time for Disinfection | At least 10-20 minutes | Required contact time for disinfectants like 10% bleach to be effective. |
Experimental Protocol: Chemical Deactivation of a Hypothetical Beta-Lactam-Based this compound
This protocol describes a method for the chemical degradation of a hypothetical this compound, assuming it belongs to the β-lactam class of antibiotics. This procedure should be validated for the specific agent before implementation.
Objective: To hydrolyze and inactivate the β-lactam ring of this compound in liquid waste prior to disposal.
Materials:
-
Liquid waste containing this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Appropriate hazardous waste container
-
pH meter or pH strips
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Perform all steps within a chemical fume hood while wearing appropriate PPE.
-
Waste Collection: Collect the liquid waste containing the hypothetical β-lactam agent in a suitable, chemically resistant container.
-
pH Adjustment: Place the container on a stir plate and add a stir bar. While stirring, slowly add 1 M NaOH solution to the waste.
-
Degradation: Monitor the pH of the solution. Add NaOH until the pH reaches and is maintained between 12 and 13 to ensure effective hydrolysis. Studies have shown significant degradation of β-lactam antibiotics with sodium hydroxide.
-
Reaction Time: Allow the mixture to stir for a minimum of 2 hours to ensure complete degradation of the β-lactam ring.
-
Neutralization (Optional, based on institutional policy): If required by your institution's EHS, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid). This step must be done with extreme caution to avoid exothermic reactions.
-
Final Disposal: Transfer the treated liquid to a hazardous waste container, label it appropriately, and arrange for disposal through your institution's hazardous waste program.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the disposal of this compound contaminated materials.
References
Essential Safety and Handling Protocols for Anti-MRSA Agent 5
Disclaimer: "Anti-MRSA Agent 5" is a placeholder name for a hypothetical compound, as no specific chemical entity with this designation is publicly documented. The following guidelines are based on general best practices for handling potent, research-grade antibacterial agents and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for any actual compound and consultation with your institution's Environmental Health and Safety (EHS) department.[1][2]
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational and disposal plans, offering procedural guidance for the safe handling of potent anti-MRSA compounds.
Immediate Safety and Handling Precautions
A risk assessment is mandatory to determine the appropriate level of Personal Protective Equipment (PPE) for handling this compound.[3] The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4]
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Rationale |
| Body Protection | Fully buttoned lab coat (Nomex® or similar fire-resistant material recommended if working with flammable solvents).[4] | Protects skin from splashes and contamination. |
| Hand Protection | Disposable nitrile gloves (double-gloving is recommended for handling concentrated solutions). | Provides a barrier against chemical exposure. Latex gloves should be avoided due to poor chemical resistance and potential for allergic reactions. |
| Eye and Face Protection | Safety glasses with side shields (minimum). Chemical splash goggles are required for splash hazards. A face shield should be worn over safety glasses or goggles when pouring large volumes or when there is a significant splash risk. | Protects eyes and face from splashes, vapors, and aerosols. |
| Respiratory Protection | An N95 respirator or higher may be necessary if there is a risk of aerosolization (e.g., handling powders, sonicating solutions). Work should be conducted in a chemical fume hood or biological safety cabinet. | Minimizes inhalation exposure to the agent. |
Operational Plan: Experimental Workflow
The handling of this compound should follow a strict protocol to ensure personnel safety and prevent contamination.
Experimental Protocol for Handling this compound
-
Preparation: Before starting any work, ensure the chemical fume hood or biological safety cabinet is functioning correctly. Don all required PPE.
-
Reconstitution and Dilution: If working with a powdered form, carefully weigh the required amount in the fume hood to avoid generating dust. Reconstitute and prepare stock solutions within the fume hood.
-
Experimentation: Conduct all experimental procedures involving the agent within the designated containment area.
-
Decontamination: After completing the work, decontaminate all surfaces and equipment. A 10-20% bleach solution, 70% ethanol, or other approved disinfectants are generally effective against MRSA. However, the chemical stability of this compound in the presence of these decontaminants must be considered.
-
Waste Disposal: Segregate and dispose of all contaminated waste according to the disposal plan outlined below.
Disposal Plan
Improper disposal of antibacterial agents can lead to environmental contamination and the development of antimicrobial resistance. All waste containing this compound should be treated as hazardous chemical waste.
Waste Stream Management
| Waste Type | Collection and Storage | Disposal Method |
| Liquid Waste (stock solutions, contaminated media) | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. | Arrange for pickup by a certified hazardous waste management company. |
| Solid Waste (contaminated gloves, pipette tips, culture plates) | Collect in a designated hazardous waste container lined with a biohazard bag if also biologically contaminated. | For mixed chemical and biological waste, follow institutional guidelines. This may involve autoclaving in a way that contains chemical vapors, followed by disposal as hazardous waste. |
| Sharps (needles, scalpels) | Dispose of immediately in a designated, puncture-resistant sharps container. | Arrange for pickup by a certified hazardous waste management company. |
Note on Deactivation: While some antibiotics can be deactivated by autoclaving, many are heat-stable. Autoclaving should not be assumed to neutralize the chemical hazard of this compound unless specifically verified.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Spill Response
-
Minor Spills: If you are trained and have the proper equipment, you can clean up small spills.
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Scoop the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate disinfectant.
-
-
Major Spills: For large spills, evacuate the area immediately and follow your institution's emergency spill response procedures.
Personnel Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. |
| Eye Contact | Flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station. |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention. |
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and institutional EHS department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
